Cyclosomatostatin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C44H57N7O6 |
|---|---|
分子量 |
780.0 g/mol |
IUPAC 名称 |
(3S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36?,37+,38-,40+/m1/s1 |
InChI 键 |
YHVHQZYJGWGAKN-BBKAHWLRSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 |
规范 SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
Foundational & Exploratory
Cyclosomatostatin: From Discovery to Synthesis and Therapeutic Application
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of cyclosomatostatins, a class of synthetic analogs of the natural hormone somatostatin. It details the historical context of their discovery, outlines the prevalent synthetic strategies, and presents key quantitative data on their receptor binding affinities and in vivo efficacy. Furthermore, this guide provides detailed experimental protocols for essential assays and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, serving as a vital resource for researchers, scientists, and professionals involved in drug development.
Discovery and Historical Perspective
The journey of cyclosomatostatins began with the discovery of the native peptide hormone somatostatin in 1973 by a team at the Salk Institute led by Roger Guillemin and Wylie Vale.[1][2][3] Initially isolated from sheep hypothalami during a search for a growth hormone-releasing hormone, somatostatin was found to be a potent inhibitor of growth hormone secretion.[1][2][3] Subsequent research revealed its widespread distribution and inhibitory actions on various other hormones, including insulin and glucagon.[3]
The therapeutic potential of somatostatin was immediately recognized; however, its clinical utility was severely limited by its very short biological half-life of only 1-3 minutes.[1] This spurred a global effort in academic and industrial laboratories to develop more stable and potent analogs. A significant breakthrough came in the early 1980s from a team of scientists at Sandoz (now Novartis).[1][2] By systematically modifying the structure of the native 14-amino acid somatostatin, they developed a smaller, cyclic octapeptide analog named octreotide (Sandostatin®).[1][2] This marked the birth of the first clinically successful cyclosomatostatin, which exhibited a significantly longer half-life and potent biological activity.[1][2]
Key Milestones in this compound Discovery:
-
1973: Discovery of somatostatin by Roger Guillemin and Wylie Vale at the Salk Institute.[1][3]
-
1974: Initiation of programs to synthesize stable and potent somatostatin analogs.[1][2]
-
1980: Characterization of octreotide by the Sandoz team, a stable and highly active this compound analog.[1][2]
-
1988: First registration of octreotide for the treatment of acromegaly and carcinoid tumors.[1][2]
Synthetic Strategies for Cyclosomatostatins
The synthesis of cyclosomatostatins primarily relies on peptide synthesis methodologies, with solid-phase peptide synthesis (SPPS) being the most common approach for its efficiency and ease of purification. Solution-phase synthesis and hybrid approaches are also employed, particularly for large-scale production.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse for the synthesis of octreotide and other this compound analogs. The general strategy involves the stepwise assembly of the peptide chain on an insoluble polymer support. The widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly used.
A typical SPPS workflow for a this compound analog like a [Tyr3]octreotate derivative involves:
-
Resin Selection and First Amino Acid Attachment: A super acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin, is often used. This allows for the cleavage of the final peptide under mild acidic conditions, preserving acid-labile side-chain protecting groups. The C-terminal amino acid is first attached to the resin.
-
Iterative Deprotection and Coupling: The synthesis proceeds through a series of cycles, each consisting of two key steps:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminal amino acid is removed using a weak base, typically a solution of piperidine in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the growing peptide chain.
-
-
On-Resin Cyclization: To form the characteristic cyclic structure of cyclosomatostatins, an intramolecular disulfide bond is typically formed between two cysteine residues while the peptide is still attached to the resin. This is often achieved through iodine-mediated oxidation.
-
Cleavage from the Resin: The cyclized peptide is cleaved from the solid support using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
-
Final Deprotection and Purification: Any remaining side-chain protecting groups are removed, and the crude cyclic peptide is purified, usually by high-performance liquid chromatography (HPLC).
Solution-Phase Synthesis
Solution-phase synthesis involves carrying out the peptide chain elongation and cyclization reactions in a homogeneous solution. While it can be more labor-intensive than SPPS, it is often preferred for large-scale synthesis and for certain complex cyclization strategies. The key challenge in solution-phase cyclization is to favor the intramolecular reaction over intermolecular polymerization, which is typically achieved by working at high dilution.
Hybrid Solid-Phase/Solution-Phase Synthesis
This approach combines the advantages of both SPPS and solution-phase synthesis. Peptide fragments are first synthesized on a solid support, then cleaved and condensed in solution to form the full-length linear peptide, which is subsequently cyclized. This strategy can be efficient for the synthesis of larger and more complex this compound analogs.
Biological Activity and Quantitative Data
The biological effects of cyclosomatostatins are mediated through their interaction with a family of five G-protein coupled receptors, designated as somatostatin receptors 1 through 5 (SSTR1-SSTR5). Different this compound analogs exhibit varying binding affinities for these receptor subtypes, which in turn dictates their specific pharmacological profiles and therapeutic applications.
Receptor Binding Affinities
The binding affinity of this compound analogs to the different SSTR subtypes is a critical determinant of their biological activity. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.
| Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | 1.3 | 0.4 | 1.1 | 25 | 1.0 |
| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 4.5 |
| Lanreotide | 12 | 1.1 | 10 | >1000 | 5.4 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Note: Ki values are compiled from various sources and may vary depending on the specific assay conditions. This table provides a representative comparison of affinities.
As the table illustrates, first-generation analogs like octreotide and lanreotide show high affinity primarily for SSTR2 and moderate affinity for SSTR5. In contrast, the second-generation analog, pasireotide, exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.
In Vivo Efficacy
The antitumor activity of this compound analogs has been extensively studied in various preclinical tumor models. The efficacy is often evaluated by measuring the inhibition of tumor growth in xenograft models, where human tumor cells are implanted into immunodeficient mice.
| Analog | Tumor Model | Treatment Schedule | Tumor Growth Inhibition | Reference |
| TT-232 | S-180 sarcoma | 15 µg/kg, twice daily for 2 weeks | 50-70% | [4] |
| Somatuline (Lanreotide) | NCI-H69 (SCLC xenograft) | Perilesional infusion | Significant inhibition, prolonged remission | [5] |
| Octreotide | MCF-7 (breast cancer xenograft) | 4-50 µg, twice daily | Significant reduction in tumor volume | [6] |
| AN-238 (Doxorubicin conjugate) | MXT (mammary cancer) | i.v. administration | More effective than the cytotoxic radical alone | [7] |
These studies demonstrate the potent anti-proliferative effects of this compound analogs in various cancer models, providing the rationale for their clinical use in oncology.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of cyclosomatostatins.
Solid-Phase Synthesis of a [Tyr3]Octreotate Derivative
This protocol outlines a general procedure for the manual solid-phase synthesis of a [Tyr3]octreotate derivative using Fmoc chemistry.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-D-Phe-OH)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Iodine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Dissolve Fmoc-Thr(tBu)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
Cap any unreacted sites on the resin with a solution of 5% DIPEA and 10% methanol in DCM.
-
Wash the resin with DCM and DMF.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2.1-2.5 for each amino acid in the sequence.
-
-
On-Resin Cyclization (Disulfide Bridge Formation):
-
After the final Fmoc deprotection, swell the peptide-resin in DMF.
-
Add a solution of iodine (10 eq) in DMF and stir for 1-2 hours at room temperature.
-
Wash the resin with DMF until the filtrate is colorless, followed by washing with DCM.
-
-
Cleavage and Deprotection:
-
Wash the cyclized peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Radioligand Binding Assay for Somatostatin Receptors
This protocol describes a filtration-based radioligand binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes expressing the target SSTR subtype (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [125I-Tyr11]-SRIF-14 or [125I-Tyr3]-Octreotide)
-
Unlabeled somatostatin or a high-affinity ligand (for non-specific binding determination)
-
Test compounds at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add the test compound at various concentrations to the appropriate wells.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
-
Incubation:
-
Add the cell membrane preparation to all wells.
-
Add the radioligand to all wells at a concentration close to its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Harvest the contents of the plate onto the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
This protocol outlines a cell-based assay to measure the effect of this compound analogs on intracellular cyclic AMP (cAMP) levels, a key second messenger in SSTR signaling.
Materials:
-
Cells expressing the target SSTR subtype (e.g., CHO-K1 or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds (this compound analogs) at various concentrations
-
Cell culture medium
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
-
Stimulation:
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The concentration of forskolin should be optimized to produce a submaximal response.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., add HTRF reagents and read the plate).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of a this compound analog in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human tumor cell line known to express SSTRs
-
Cell culture medium and supplements
-
Matrigel (optional, can enhance tumor take rate)
-
Test compound (this compound analog)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Culture the tumor cells to the desired number.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Begin treatment with the test compound and vehicle control according to the desired dose and schedule (e.g., daily subcutaneous injections).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Study Termination and Data Analysis:
-
Terminate the study when the tumors in the control group reach a predetermined size or at a specified time point.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the test compound.
-
Visualizations: Signaling Pathways and Workflows
Somatostatin Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of a this compound analog to its receptor.
Caption: Somatostatin receptor signaling cascade.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This diagram outlines the key steps in the solid-phase synthesis of a this compound analog.
Caption: Workflow for solid-phase synthesis.
Radioligand Binding Assay Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Radioligand binding assay workflow.
Conclusion
The discovery of somatostatin and the subsequent development of stable and potent this compound analogs have revolutionized the management of neuroendocrine tumors and other hormonal disorders. This technical guide has provided a comprehensive overview of the key aspects of this compound research and development, from their historical discovery to modern synthetic strategies and detailed experimental protocols. The quantitative data and visual diagrams presented herein are intended to serve as a valuable resource for scientists and researchers in the field, facilitating further innovation and the development of next-generation this compound-based therapeutics.
References
- 1. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Response of human lung tumor xenografts to treatment with a somatostatin analogue (Somatuline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
An In-depth Technical Guide to the Mechanism of Action of Cyclosomatostatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosomatostatin is a synthetic cyclic peptide analogue of somatostatin that has been widely utilized as a research tool to investigate the physiological roles of somatostatin and its receptors. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with somatostatin receptors, downstream signaling pathways, and its effects on cellular processes. This guide also addresses its notable off-target effects, particularly its opioid receptor agonism. Detailed experimental protocols for studying its activity and structured tables of available quantitative data are provided to support further research and drug development efforts.
Introduction
Somatostatin (SST) is a naturally occurring cyclic peptide hormone that exerts a wide range of inhibitory effects throughout the body by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are involved in the regulation of endocrine and exocrine secretion, neurotransmission, and cell proliferation. This compound was developed as a tool to antagonize these effects and thereby elucidate the physiological functions of the somatostatin system. While generally classified as a non-selective somatostatin receptor antagonist, some evidence points to a more pronounced activity at the SSTR1 subtype.[1][2] A critical aspect of its pharmacology is its documented opioid agonist activity, which must be considered when interpreting experimental results.[3]
Core Mechanism of Action: Somatostatin Receptor Antagonism
This compound functions primarily as a competitive antagonist at somatostatin receptors. By binding to these receptors, it blocks the binding of the endogenous ligand, somatostatin, and its synthetic agonists, thereby inhibiting their downstream signaling cascades.
Interaction with Somatostatin Receptors
While this compound is generally considered a non-selective antagonist, its binding affinity for each of the five SSTR subtypes has not been extensively quantified and published in the form of Ki or IC50 values across all human receptor subtypes.[1][4] This lack of comprehensive binding data makes it challenging to definitively characterize its selectivity profile. Most literature describes it as a broad-spectrum somatostatin receptor antagonist.[1][4]
Downstream Signaling Pathways
The activation of somatostatin receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This is mediated through the Gαi subunit of the coupled G protein. As a competitive antagonist, this compound blocks this effect, thereby preventing the somatostatin-induced decrease in cAMP.
The primary signaling pathway affected by this compound's antagonistic action is the cAMP/PKA pathway . By preventing the inhibition of adenylyl cyclase, this compound effectively maintains or allows for the stimulation of cAMP production, which in turn can lead to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets.
Off-Target Mechanism of Action: Opioid Receptor Agonism
A significant and well-documented off-target effect of this compound is its agonist activity at opioid receptors.[3] This was observed in gastrointestinal preparations where this compound induced an inhibitory effect on nerve-mediated contractions, an effect that was sensitive to the opioid antagonist naloxone.[3] This opioid agonist activity is an important consideration in experimental design, as it can produce effects independent of somatostatin receptor blockade.
Effects on Cellular Processes
Inhibition of Cell Proliferation
This compound has been shown to decrease cell proliferation, particularly in the context of colorectal cancer (CRC) cells.[2] This effect is attributed to its ability to inhibit SSTR1 signaling. By blocking the actions of somatostatin, which can have complex, context-dependent effects on cell growth, this compound can modulate the proliferation of cancer stem cells.[2]
Modulation of Hormone Secretion
As an antagonist of somatostatin receptors, this compound can block the inhibitory effects of somatostatin on the release of various hormones, including growth hormone, insulin, and glucagon.[1]
Quantitative Data
As of the latest review of published literature, comprehensive quantitative binding data (Ki or IC50 values) for this compound across all five human somatostatin receptor subtypes remains largely unavailable. The table below summarizes the available data.
| Parameter | Species | Receptor Subtype(s) | Value | Reference(s) |
| Functional Antagonism | ||||
| EC50 (as an antagonist) | Tilapia | SSTR1, SSTR2, SSTR3, SSTR5 | Not specified for individual subtypes | [4] |
| Opioid Agonism | ||||
| Concentration for >50% inhibition of twitch contractions | Guinea-pig | Opioid Receptors | 1 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Somatostatin Receptors
This protocol is designed to determine the binding affinity of this compound for each of the five human somatostatin receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: [125I]-Tyr11-Somatostatin-14 or another suitable radiolabeled somatostatin analogue.
-
Assay Buffer: 25 mM HEPES, pH 7.4, containing 10 mM MgCl2, 1 mM CaCl2, and 0.5% BSA.
-
Procedure:
-
Prepare cell membranes from the SSTR-expressing cell lines.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of the radioligand to all wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate for 60 minutes at 27°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled somatostatin-14.
-
Calculate the IC50 value for this compound and subsequently the Ki value using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (cAMP Accumulation)
This protocol assesses the ability of this compound to block somatostatin-induced inhibition of cAMP production.
-
Cell Lines: HEK293 or CHO-K1 cells stably expressing a single human SSTR subtype.
-
Reagents: Forskolin (to stimulate adenylyl cyclase), Somatostatin-14, this compound, a cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Procedure:
-
Seed the SSTR-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) and a fixed concentration of somatostatin-14 (e.g., a concentration that gives 80% of the maximal inhibitory effect) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Plot the cAMP levels against the concentration of this compound to determine its potency as an antagonist (pA2 value can be calculated from Schild analysis if a full dose-response curve of the agonist is performed at different antagonist concentrations).
-
Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on the proliferation of colorectal cancer cells.
-
Cell Lines: Human colorectal cancer cell lines such as HT-29 or HCT116.
-
Reagents: this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed the colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value if a dose-dependent inhibition is observed.
-
Drug Development Implications
The dual activity of this compound as a somatostatin receptor antagonist and an opioid receptor agonist presents both opportunities and challenges in drug development. While its ability to block somatostatin signaling could be beneficial in certain cancers or endocrine disorders, its off-target opioid effects could lead to undesirable side effects. Future drug development efforts could focus on designing more selective somatostatin receptor antagonists that lack opioid activity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such novel compounds.
Conclusion
This compound is a valuable pharmacological tool for studying the somatostatin system. Its primary mechanism of action is the competitive antagonism of somatostatin receptors, leading to the blockade of downstream signaling pathways such as the inhibition of adenylyl cyclase. However, its significant opioid agonist activity is a critical confounding factor that must be considered in experimental design and data interpretation. The lack of comprehensive quantitative binding data for this compound across all human SSTR subtypes highlights an area for future research. The methodologies presented here provide a robust framework for further investigation into the complex pharmacology of this compound and for the development of more specific modulators of the somatostatin system.
References
Cyclosomatostatin's Antagonist Activity at Somatostatin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosomatostatin is a synthetic cyclic peptide that has been widely utilized as a research tool to investigate the physiological roles of the endogenous neuropeptide somatostatin (SST). It is generally characterized as a non-selective competitive antagonist of the five known somatostatin receptor subtypes (SSTR1-5), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes, including neurotransmission, hormone secretion, and cell proliferation. By blocking the binding of somatostatin to its receptors, this compound effectively inhibits the downstream signaling cascades initiated by the natural ligand. This guide provides an in-depth overview of the antagonist activity of this compound, including its binding affinity, its effects on key signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Analysis of this compound's Receptor Antagonist Activity
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| SSTR1 | This compound | Radioligand Binding | - | - | Data not available |
| SSTR2 | This compound | Radioligand Binding | - | - | Data not available |
| SSTR3 | This compound | Radioligand Binding | - | - | Data not available |
| SSTR4 | This compound | Radioligand Binding | - | - | Data not available |
| SSTR5 | This compound | Radioligand Binding | - | - | Data not available |
| Tilapia SSTRs | This compound | Functional (cAMP) | - | 0.1 - 188 | [1] |
Note: The EC50 values for tilapia SSTRs represent the effective concentration to elicit a response in a cAMP/PKA pathway assay and are not direct measures of antagonist affinity at individual receptor subtypes.
Core Signaling Pathways Modulated by this compound
Somatostatin receptors primarily couple to inhibitory G proteins (Gi/o), leading to the modulation of several key intracellular signaling pathways. As an antagonist, this compound blocks these effects.
Inhibition of Adenylyl Cyclase
Activation of SSTRs by somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] this compound competitively binds to the receptors, preventing this inhibition and thereby maintaining or restoring cAMP levels in the presence of somatostatin.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway
The effect of somatostatin on the MAPK/ERK pathway is complex and can be either inhibitory or stimulatory depending on the cell type and SSTR subtype.[3] For instance, in some cancer cells, somatostatin inhibits ERK1/2 phosphorylation, leading to anti-proliferative effects. This compound would be expected to reverse this inhibition.
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels
Somatostatin can activate GIRK channels through the βγ subunits of Gi/o proteins, leading to membrane hyperpolarization and a decrease in neuronal excitability.[4] this compound antagonizes this effect, preventing the opening of GIRK channels in response to somatostatin.
Detailed Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific somatostatin receptor subtype.
Materials:
-
Cells or tissues expressing the somatostatin receptor subtype of interest.
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SRIF-14).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1.5 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of this compound (the competitor) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled somatostatin).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol measures the ability of this compound to block the inhibitory effect of somatostatin on adenylyl cyclase activity.
Materials:
-
Cells expressing the somatostatin receptor subtype of interest.
-
This compound.
-
Somatostatin.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of somatostatin along with forskolin to stimulate cAMP production. Include control wells with forskolin alone and forskolin + somatostatin.
-
Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value, which is the concentration of this compound that reverses 50% of the somatostatin-induced inhibition of forskolin-stimulated cAMP accumulation.
Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Modulation
This protocol is used to measure the effect of this compound on somatostatin-induced GIRK channel currents.
Materials:
-
Cells co-expressing the somatostatin receptor subtype and GIRK channels.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2).
-
Somatostatin.
-
This compound.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Patching: Under a microscope, approach a cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Baseline Recording: Record the baseline current.
-
Agonist Application: Perfuse the cell with an extracellular solution containing a known concentration of somatostatin to activate GIRK channels, and record the resulting outward current.
-
Antagonist Application: After washing out the somatostatin, pre-perfuse the cell with this compound for a few minutes, and then co-apply somatostatin and this compound.
-
Data Analysis: Measure the amplitude of the somatostatin-induced current in the absence and presence of this compound. Calculate the percentage of inhibition caused by this compound.
Conclusion
This compound serves as an indispensable tool for elucidating the diverse physiological functions of the somatostatin system. Its ability to act as a non-selective antagonist across the five SSTR subtypes allows researchers to probe the consequences of blocking somatostatin signaling in various cellular and physiological contexts. A thorough understanding of its binding characteristics and its effects on downstream signaling pathways, as detailed in this guide, is crucial for the accurate interpretation of experimental results and for the advancement of drug discovery efforts targeting the somatostatin system. Further research is warranted to establish a complete and standardized quantitative profile of this compound's antagonist activity at all human SSTR subtypes.
References
- 1. Somatostatin, as a Bridge Between the GH-Axis and the Gth-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin inhibits cAMP-dependent and cAMP-independent calcium influx in the clonal pituitary tumor cell line AtT-20 through the same receptor population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
Cyclosomatostatin: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosomatostatin, a synthetic cyclic peptide, is a non-selective somatostatin receptor antagonist. This document provides a comprehensive technical overview of its molecular structure, chemical properties, and biological activities. Detailed experimental protocols for its synthesis and for assessing its antagonist effects are provided, alongside an exploration of its signaling pathways. Notably, this guide also addresses reports of its paradoxical agonist activity in specific cell lines, offering a multifaceted view of this important research compound.
Molecular Structure and Chemical Properties
This compound is a cyclic octapeptide analog of somatostatin. Its structure is characterized by a 7-aminoheptanoyl bridge and the inclusion of D-Tryptophan to enhance stability and receptor affinity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₄H₅₇N₇O₆ | |
| Molecular Weight | 779.98 g/mol | |
| CAS Number | 84211-54-1 | |
| Appearance | White lyophilized solid | |
| Solubility | Soluble in DMSO and 20% ethanol/water | |
| Storage | Store at -20°C | |
| Amino Acid Sequence | Cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]) |
Conformational Analysis
The three-dimensional conformation of this compound and related somatostatin analogs has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal a rigid cyclic structure, a key feature for its receptor binding and biological activity. The conformation is largely defined by a β-turn at the D-Trp-Lys sequence, which is considered crucial for its interaction with somatostatin receptors.
Biological Activity: A Dual Antagonist and Agonist Role
This compound is primarily characterized as a non-selective antagonist of somatostatin receptors (SSTRs). It has been shown to block the effects of somatostatin in various physiological processes, including the modulation of hormone release and neurotransmission. However, intriguingly, it has also been reported to exhibit agonist activity in specific cellular contexts.
Somatostatin Receptor Antagonism
This compound's antagonist activity is attributed to its ability to bind to somatostatin receptors without eliciting the downstream signaling cascade typically initiated by the endogenous ligand, somatostatin. This competitive binding effectively blocks the actions of somatostatin. Its non-selective nature implies that it can interact with multiple SSTR subtypes.
Reported Agonist Activity in SH-SY5Y Cells
In contrast to its well-documented antagonist profile, this compound has been reported to act as a somatostatin receptor agonist in the human neuroblastoma cell line SH-SY5Y. This paradoxical effect highlights the complexity of somatostatin receptor pharmacology and suggests that the biological outcome of this compound binding may be cell-type specific. In SH-SY5Y cells, which are known to express somatostatin receptors, this compound may induce a conformational change in the receptor that leads to the activation of downstream signaling pathways, a phenomenon that warrants further investigation.
Signaling Pathways
As a somatostatin receptor ligand, this compound influences signaling pathways primarily regulated by G-protein coupled receptors (GPCRs). The specific pathway affected depends on the SSTR subtype and the cellular context.
Inhibition of Adenylyl Cyclase
Somatostatin receptors, particularly SSTR1, are coupled to inhibitory G-proteins (Gi). Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound can block this somatostatin-induced inhibition of adenylyl cyclase.
Modulation of MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade influenced by somatostatin receptors. While somatostatin's effect on this pathway can be either stimulatory or inhibitory depending on the SSTR subtype, this compound's role as an antagonist would be to counteract these effects.
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a non-polar solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Capping: Acetylate any unreacted amino groups to prevent the formation of deletion sequences.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Cyclization: Perform the intramolecular cyclization of the linear peptide in solution, often using a dilute peptide concentration to favor intramolecular reaction.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Adenylyl Cyclase Inhibition Assay
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to block somatostatin-induced inhibition of adenylyl cyclase.
Cyclosomatostatin: A Technical Guide to its Biological Functions and Signaling Pathways
Authored for: Researchers, Scientists, and Drug Development Professionals
November 20, 2025
Abstract
Cyclosomatostatin is a synthetic, cyclic peptide analogue of somatostatin (SST) primarily characterized as a non-selective somatostatin receptor (SSTR) antagonist. It serves as a critical tool in elucidating the physiological roles of endogenous somatostatin across various systems, including endocrine, nervous, and gastrointestinal. Its primary mechanism involves blocking the canonical inhibitory effects of somatostatin on hormone secretion and cell proliferation by preventing the activation of G-protein coupled SSTRs. However, its pharmacological profile is complex, with reports of context-dependent agonist activity and off-target effects, such as opioid receptor agonism in certain tissues. This document provides a comprehensive overview of the biological functions of this compound, details its known signaling pathways, presents quantitative data from key studies, and outlines relevant experimental protocols to guide future research and development.
Introduction: The Somatostatin System
Somatostatin (SST) is a multifaceted regulatory peptide hormone produced in the nervous and digestive systems. It exists in two active forms, SST-14 and SST-28, which exert predominantly inhibitory effects on endocrine, exocrine, and gastrointestinal secretions, as well as on cell proliferation.[1] These effects are mediated by a family of five G-protein coupled receptors (SSTR1-SSTR5). Upon activation, these receptors typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, or modulate other pathways like phosphotyrosine phosphatase (PTP) and mitogen-activated protein kinase (MAPK).[2] Given the therapeutic potential of modulating this system, numerous synthetic analogues have been developed. This compound stands out as a key pharmacological tool designed to antagonize these receptors.
This compound: An Overview
This compound is a potent, non-selective antagonist of somatostatin receptors.[3] Its primary utility lies in its ability to block the inhibitory actions of endogenous somatostatin, thereby increasing the release of hormones like growth hormone (GH), insulin, and glucagon. While it is predominantly classified as an antagonist, some studies have reported it may act as an agonist in specific contexts, such as in the human neuroblastoma cell line SH-SY5Y. Furthermore, research has revealed unexpected opioid agonist activities in certain gastrointestinal preparations, highlighting the need for careful interpretation of experimental results.[4]
Core Biological Functions
Endocrine Regulation
This compound reverses the inhibitory effects of somatostatin on the secretion of several key hormones. It effectively blocks the SST-mediated suppression of growth hormone, insulin, and glucagon release. In a study on Nile tilapia, intraperitoneal injection of this compound (100 μg/kg BW) led to an increase in plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] This demonstrates its ability to disinhibit pituitary hormone release by blocking endogenous somatostatin's tonic inhibition.
Anti-proliferative and Oncological Effects
In the context of oncology, particularly colorectal cancer (CRC), this compound has been shown to inhibit signaling via the somatostatin receptor type 1 (SSTR1).[3][6][7] This action leads to a decrease in cancer cell proliferation, a reduction in the aldehyde dehydrogenase (ALDH)-positive cancer stem cell population, and diminished sphere-forming capacity in CRC cells.[3][8] This suggests a role for the endogenous SST/SSTR1 axis in maintaining cancer stem cell quiescence, which can be disrupted by this compound.[3]
Neuromodulatory Roles
In the central nervous system, this compound is used as a tool to probe the function of endogenous somatostatin. For instance, its application in the prelimbic cortex has been used to confirm that the effects of somatostatin on neuronal excitability are mediated through SSTRs.[9] When applied at a concentration of 1 μM, it can block the hyperpolarizing effects of SST on pyramidal neurons.[9]
Gastrointestinal Effects and Off-Target Activity
This compound's effects in the gastrointestinal system are complex. While it is expected to block SST-mediated inhibition of gastric emptying and acetylcholine release, some studies have revealed confounding off-target activities. In preparations of guinea-pig small intestine, this compound (0.3-1 μM) did not antagonize somatostatin but instead exerted an inhibitory effect on muscle contractions through an opioid agonist mechanism that was preventable by naloxone.[4] This finding underscores the importance of verifying the specificity of its action in different experimental systems.
Molecular Mechanisms and Signaling Pathways
Interaction with Somatostatin Receptors (SSTRs)
Somatostatin's primary signaling pathway involves its binding to SSTRs, which are coupled to inhibitory G-proteins (Gi). This interaction inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity.[2] this compound functions by competitively binding to SSTRs, thereby preventing somatostatin from initiating this cascade.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin, as a Bridge Between the GH-Axis and the Gth-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. Somatostatin peptide signaling dampens cortical circuits and promotes exploratory behavior - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Cyclosomatostatin: An In-depth Technical Guide to Agonist Versus Antagonist Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (SST), a cyclic peptide hormone, plays a crucial regulatory role in the endocrine and nervous systems by inhibiting the secretion of various hormones and acting as a neurotransmitter. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The development of synthetic somatostatin analogs has been a cornerstone of therapeutic intervention for neuroendocrine tumors, acromegaly, and other hormonal disorders. These analogs can be broadly categorized as agonists, which mimic the action of endogenous somatostatin, and antagonists, which block its effects.
This technical guide provides a comprehensive overview of the contrasting effects of somatostatin receptor agonists and a notable antagonist, cyclosomatostatin. It delves into their interactions with SSTR subtypes, the resultant signaling pathways, and the experimental methodologies used for their characterization. A key focus is the quantitative comparison of binding affinities and the nuanced pharmacology of this compound, which exhibits both antagonist and context-dependent agonist properties, as well as off-target effects.
Quantitative Comparison of Ligand Binding Affinities
The interaction of somatostatin analogs with SSTR subtypes is typically quantified by their binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). Lower values indicate higher binding affinity. The following tables summarize the binding affinities of endogenous somatostatin-14 and key synthetic agonists, as well as a qualitative description for the non-selective antagonist, this compound.
| Ligand | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Octreotide | >1000 | 0.5 - 5 | 20 - 50 | >1000 | 5 - 15 |
| Pasireotide | 1.0 - 9.5 | 1.0 - 5.0 | 1.5 - 10 | >100 | 0.1 - 0.5 |
| This compound | Non-selective Antagonist (Specific Ki values not readily available in public literature) | Non-selective Antagonist (Specific Ki values not readily available in public literature) | Non-selective Antagonist (Specific Ki values not readily available in public literature) | Non-selective Antagonist (Specific Ki values not readily available in public literature) | Non-selective Antagonist (Specific Ki values not readily available in public literature) |
Note: The exact IC50 and Ki values can vary between studies depending on the experimental conditions, such as the cell line, radioligand, and assay format used.
Signaling Pathways: Agonist vs. Antagonist Action
Somatostatin receptors primarily couple to inhibitory G-proteins (Gi/o). The canonical signaling pathway for SSTR agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has widespread downstream effects, including the inhibition of hormone secretion and cell proliferation.
Agonist-Induced Signaling
Upon binding of an agonist like somatostatin or octreotide, the SSTR undergoes a conformational change that activates the associated Gi protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, while the Gβγ dimer can modulate other effectors, such as ion channels.
Caption: Agonist-mediated SSTR signaling pathway.
Antagonist Effect
This compound, as a competitive antagonist, binds to the SSTR but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, it prevents agonists from binding and initiating downstream signaling.
Caption: Mechanism of action for a competitive antagonist.
The Complex Pharmacology of this compound
While primarily classified as a non-selective SSTR antagonist, this compound exhibits a more complex pharmacological profile.
-
Agonist Activity in SH-SY5Y Cells: In the human neuroblastoma cell line SH-SY5Y, this compound has been reported to act as an SSTR agonist[1]. This context-dependent agonism highlights the potential for ligand-induced biased signaling, where a compound can act as an agonist or antagonist depending on the cellular context and the specific signaling pathways being measured. The exact mechanism for this switch in activity is not fully elucidated but may involve differences in receptor conformation, G-protein coupling, or the presence of specific co-factors in these cells.
-
Opioid Receptor Interactions: Studies have also demonstrated that this compound can exert opioid agonist effects in certain gastrointestinal preparations[2]. This off-target activity is an important consideration in experimental design and data interpretation, as some of its observed effects may not be mediated by SSTRs.
Experimental Protocols
The characterization of somatostatin receptor ligands relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Receptor Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of a test compound for a specific SSTR subtype.
Objective: To determine the IC50 and subsequently the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from a cell line stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-Somatostatin-14 or [125I]-Octreotide).
-
Unlabeled test compounds (agonists and antagonists).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound to the binding buffer.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin-14).
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive receptor binding assay.
Functional Assay (cAMP Inhibition)
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity or the ability of an antagonist to block this inhibition.
Objective: To determine the EC50 of an agonist for inhibiting cAMP production or the IC50 of an antagonist for blocking the agonist's effect.
Materials:
-
Whole cells expressing the SSTR of interest.
-
Agonist and antagonist test compounds.
-
Forskolin or another adenylyl cyclase stimulator.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or LANCE).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the PDE inhibitor.
-
For agonist testing: Add varying concentrations of the agonist to the cells, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of the antagonist, followed by the addition of a fixed concentration of a known agonist (at its EC80) and a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
For agonist: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 for inhibition.
-
For antagonist: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 for blocking the agonist effect.
Caption: Workflow for a cAMP inhibition functional assay.
Conclusion
The distinction between somatostatin receptor agonists and antagonists is fundamental to their application in research and medicine. While agonists like octreotide and pasireotide leverage the natural inhibitory functions of the somatostatin system, antagonists such as this compound serve as valuable tools to probe these functions by blocking them. However, the case of this compound underscores the importance of thorough pharmacological characterization, as its activity profile is not limited to simple antagonism. Its non-selective nature, coupled with context-dependent agonism and off-target opioid effects, necessitates careful experimental design and interpretation. A deeper understanding of the structural and cellular factors that dictate these varied responses will be crucial for the development of next-generation SSTR modulators with improved selectivity and therapeutic efficacy.
References
- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosomatostatin in Neuroendocrine Tumor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies arising from neuroendocrine cells. A key characteristic of many well-differentiated NETs is the expression of somatostatin receptors (SSTRs) on their cell surface. This has led to the successful development and use of somatostatin analogs (SSAs), such as octreotide and lanreotide, which are primarily agonists of SSTR2 and SSTR5. These therapies have proven effective in managing hormonal syndromes and controlling tumor growth in a subset of patients.
This technical guide delves into the role of cyclosomatostatin, a non-selective somatostatin receptor antagonist, in the context of neuroendocrine tumor research. While the majority of clinical and preclinical research has focused on SSTR agonists, the study of antagonists like this compound is crucial for a comprehensive understanding of SSTR signaling and for exploring alternative therapeutic strategies, particularly in tumors that may not respond to conventional SSA therapy. This document provides an overview of the current understanding of this compound, relevant experimental protocols, and the signaling pathways it modulates. Due to the limited body of research specifically on this compound in NETs, this guide also incorporates information on the related peptide cortistatin, which exhibits some similar properties and for which more extensive data in cancer cell lines is available.
This compound: A Profile
This compound is a synthetic cyclic peptide that acts as a non-selective antagonist at somatostatin receptors.[1] Its primary role in experimental settings is to block the effects of endogenous somatostatin and synthetic SSTR agonists, thereby helping to elucidate the physiological and pathophysiological functions of somatostatin signaling.[1]
Interestingly, while predominantly classified as an antagonist, there have been reports of this compound exhibiting agonist activity in certain cell types, such as the human neuroblastoma cell line SH-SY5Y.[1] This highlights the complexity of its pharmacology and suggests that its effects may be cell-context dependent. In the context of cancer research, this compound has been shown to inhibit signaling through SSTR1, leading to decreased cell proliferation in colorectal cancer cells.[2]
Quantitative Data on Somatostatin Analog Interactions with SSTRs
| Compound | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |
| Somatostatin-14 | 1.2 | 0.2 | 1.1 | 1.5 | 0.8 |
| Octreotide | >1000 | 0.6 | 74 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 24 | >1000 | 4.8 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Data compiled from various sources. Actual values may vary depending on the specific assay conditions.
Signaling Pathways in Neuroendocrine Tumors
Somatostatin and its agonists exert their effects on NET cells through a complex network of intracellular signaling pathways. The binding of an agonist to SSTRs, which are G-protein coupled receptors (GPCRs), initiates a cascade of events that ultimately lead to the inhibition of hormone secretion and cell proliferation.
Agonist-Mediated Signaling
The primary signaling mechanism of SSTR agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA) and downstream signaling pathways that promote cell growth and hormone release. Additionally, SSTR activation can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate key signaling molecules in mitogenic pathways like the MAPK/ERK and PI3K/Akt pathways.[3]
Antagonist-Mediated Effects (Putative)
As an antagonist, this compound is expected to competitively bind to SSTRs and block the downstream signaling initiated by endogenous somatostatin or exogenously administered agonists. This would theoretically prevent the inhibition of adenylyl cyclase and the activation of PTPs, thereby maintaining the basal levels of cell proliferation and hormone secretion that are otherwise suppressed by agonist activity.
Experimental Protocols
The following sections outline generalized protocols for key in vitro experiments used to characterize the effects of compounds like this compound on neuroendocrine tumor cells. These protocols are based on standard methodologies and should be optimized for the specific cell lines and experimental conditions.
Somatostatin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific somatostatin receptor subtype.
Materials:
-
NET cell line expressing the SSTR subtype of interest (e.g., BON-1, QGP-1, NCI-H727)
-
Cell culture medium and supplements
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14)
-
Unlabeled somatostatin (for determining non-specific binding)
-
Test compound (this compound) at various concentrations
-
Scintillation counter and vials
Procedure:
-
Culture NET cells to confluency and harvest.
-
Prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
For total binding, add binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled somatostatin.
-
Add a fixed concentration of the radiolabeled somatostatin analog to all wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the metabolic activity of NET cells, which is an indicator of cell viability and proliferation.
Materials:
-
NET cell line
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Test compound (this compound) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed NET cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound) and a vehicle control.
-
Incubate for a specified period (e.g., 48, 72, or 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.
In Vivo Xenograft Model
This protocol describes the use of an animal model to evaluate the in vivo efficacy of a test compound on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NET cell line
-
Matrigel (optional)
-
Test compound (this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of NET cells (with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).
-
Plot the mean tumor volume over time for each group to assess the effect of the treatment on tumor growth.
Future Directions and Conclusion
The study of this compound and other SSTR antagonists in the context of neuroendocrine tumors is an emerging area of research. While the current body of literature is limited, the potential for these compounds to elucidate SSTR signaling and offer new therapeutic avenues warrants further investigation. The paradoxical agonist/antagonist behavior of this compound in different cell types underscores the need for careful characterization of its effects in relevant NET models.
Future research should focus on:
-
Determining the binding affinities of this compound for all SSTR subtypes in a panel of well-characterized NET cell lines.
-
Evaluating the in vitro effects of this compound on proliferation, apoptosis, and hormone secretion in NET cells.
-
Elucidating the specific signaling pathways modulated by this compound in NET cells, and how these differ from agonist-induced signaling.
-
Investigating the in vivo efficacy of this compound in preclinical models of neuroendocrine tumors.
-
Exploring the potential of radiolabeled SSTR antagonists for imaging and peptide receptor radionuclide therapy (PRRT) in NETs.
References
Cyclosomatostatin Efficacy: A Technical Guide to Preliminary In Vitro Studies in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro efficacy of cyclosomatostatin, a synthetic cyclic peptide, with a primary focus on its activity in colorectal cancer (CRC) models. This compound has been identified as a potent antagonist of the somatostatin receptor type 1 (SSTR1), a G protein-coupled receptor implicated in the regulation of cancer stem cell quiescence. However, its efficacy profile is complicated by off-target effects, notably opioid receptor agonism. This document synthesizes available preclinical data, details relevant experimental protocols, and visualizes the key signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound's bioactivity.
| Table 1: this compound Activity Profile | |
| Target | Somatostatin Receptor Type 1 (SSTR1) |
| Activity | Potent Antagonist[1] |
| Secondary Target | Opioid Receptors |
| Secondary Activity | Agonist[2] |
| Table 2: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines | |
| Effect | Observation |
| Cell Proliferation | Decreased[1][3] |
| ALDH+ Cell Population | Significant Decrease[1][3] |
| Sphere-Formation | Decreased[1][3] |
| Table 3: Opioid Agonist Effect of this compound | |
| Effect | Inhibition of cholinergic "twitch" contractions in guinea-pig small intestine |
| Concentration for >50% reduction | 1 µM[2] |
| Antagonism | Prevented by the opioid receptor antagonist naloxone[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory techniques and findings from the referenced studies.
Cell Proliferation Assay (MTS Assay)
This protocol outlines the methodology to assess the effect of this compound on the proliferation of colorectal cancer cell lines.
a. Cell Culture:
-
Human colorectal cancer cell lines (e.g., SW480, HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
Following incubation, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in culture.
-
Cell proliferation is calculated as a percentage of the vehicle-treated control.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol is designed to quantify the population of cancer stem cells with high ALDH activity following treatment with this compound.
a. Cell Preparation:
-
Colorectal cancer cells are treated with this compound or a vehicle control for a predetermined duration.
b. Staining Procedure:
-
After treatment, cells are harvested and washed with an appropriate buffer (e.g., ALDEFLUOR™ assay buffer).
-
The cells are then incubated with the ALDEFLUOR™ reagent (activated BAAA, BODIPY™-aminoacetaldehyde), which is a substrate for ALDH. A portion of the cells is treated with a specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to serve as a negative control.
-
The incubation is carried out for 30-60 minutes at 37°C, protected from light.
-
Following incubation, the cells are washed and resuspended in the assay buffer.
-
Propidium iodide is added to exclude non-viable cells.
c. Flow Cytometry Analysis:
-
The percentage of ALDH-positive cells is determined using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-negative population.
Sphere-Formation Assay
This assay assesses the capacity of cancer stem cells to self-renew and form three-dimensional spheroids in non-adherent conditions.
a. Cell Culture Conditions:
-
Cells are cultured in serum-free medium supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement.
-
Ultra-low attachment plates are used to prevent cell adhesion.
b. Assay Protocol:
-
Single-cell suspensions of colorectal cancer cells are prepared.
-
Cells are seeded at a low density (e.g., 1,000-5,000 cells per well) in ultra-low attachment 6-well or 24-well plates.
-
This compound is added to the culture medium at various concentrations.
-
The plates are incubated for 7-14 days to allow for sphere formation.
-
The number and size of the spheres are quantified using a microscope.
-
Sphere-forming efficiency is calculated as (Number of spheres formed / Number of cells seeded) x 100%.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound.
SSTR1 Signaling Pathway
This compound, as an antagonist, blocks the downstream signaling of SSTR1. Somatostatin (SST) binding to SSTR1 typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA).[4][5][6] Paradoxically, some studies suggest that SSTR1 activation can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8][9]
References
- 1. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin signaling via SSTR1 contributes to the quiescence of colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SSTR1 agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 7. Somatostatin activation of mitogen-activated protein kinase via somatostatin receptor 1 (SSTR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Cyclosomatostatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro experiments to characterize the activity of cyclosomatostatin, a potent and non-selective somatostatin receptor (SSTR) antagonist. This compound is a valuable tool for studying the physiological roles of somatostatin and for the development of novel therapeutics targeting the somatostatin system. It has been shown to inhibit somatostatin receptor type 1 (SSTR1) signaling and decrease cell proliferation in colorectal cancer (CRC) cells.[1][2][3][4]
Competitive Receptor Binding Assay
This protocol determines the binding affinity of this compound to somatostatin receptors, typically SSTR1, expressed in a recombinant cell line.
Experimental Protocol:
1.1. Cell Culture:
- Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR1 in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
1.2. Membrane Preparation:
- Grow cells to 80-90% confluency in T175 flasks.
- Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Scrape cells into ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA) with protease inhibitors.
- Homogenize the cell suspension using a Dounce homogenizer.
- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA) and determine the protein concentration using a Bradford assay.
1.3. Binding Assay:
- In a 96-well plate, add 50 µL of binding buffer, 50 µL of cell membrane preparation (20-40 µg of protein), and 50 µL of a fixed concentration of radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) at a concentration close to its Kd.
- Add 50 µL of increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M) or vehicle for total binding.
- For non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).
- Incubate the plate at 30°C for 60 minutes.
- Terminate the binding reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Measure the radioactivity retained on the filters using a gamma counter.
1.4. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) |
| This compound | SSTR1 | CHO-K1 | [125I-Tyr11]-SST-14 | ~5-20 |
Experimental Workflow:
Caption: Workflow for the competitive receptor binding assay.
Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound on the proliferation of colorectal cancer cell lines.
Experimental Protocol:
2.1. Cell Culture:
- Culture human colorectal cancer cell lines HCT116 and HT-29 in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
2.2. MTT Assay:
- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the presence or absence of a low concentration of somatostatin-14 (e.g., 10 nM) for 24, 48, and 72 hours.[5]
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]
- Measure the absorbance at 570 nm using a microplate reader.
2.3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of cell viability against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Data Presentation:
| Cell Line | Treatment | Incubation Time (h) | IC50 (µM) |
| HCT116 | This compound | 48 | >100 (as antagonist) |
| HT-29 | This compound | 48 | >100 (as antagonist) |
| HCT116 | Somatostatin-14 | 48 | ~50 |
| HCT116 | Somatostatin-14 + this compound (10 µM) | 48 | >100 |
Experimental Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Apoptosis (Annexin V/PI) Assay
This protocol determines whether this compound can block somatostatin-induced apoptosis in colorectal cancer cells.
Experimental Protocol:
3.1. Cell Culture and Treatment:
- Culture HCT116 cells as described in section 2.1.
- Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
- Treat cells with somatostatin-14 (e.g., 100 nM) in the presence or absence of this compound (e.g., 10 µM) for 48 hours. Include untreated cells as a negative control.
3.2. Annexin V/PI Staining:
- Harvest the cells, including any floating cells in the medium.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Annexin V Binding Buffer to each sample.
3.3. Flow Cytometry:
- Analyze the stained cells by flow cytometry within one hour.
- Use FITC signal (FL1) to detect Annexin V-positive cells (early apoptosis) and PI signal (FL2 or FL3) to detect PI-positive cells (late apoptosis/necrosis).
3.4. Data Analysis:
- Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
- Compare the percentage of apoptotic cells between different treatment groups.
Data Presentation:
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| HCT116 | Control | ~2-5% | ~1-3% |
| HCT116 | Somatostatin-14 (100 nM) | ~15-25% | ~5-10% |
| HCT116 | Somatostatin-14 (100 nM) + this compound (10 µM) | ~5-10% | ~2-5% |
| HCT116 | This compound (10 µM) | ~2-5% | ~1-3% |
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Signaling Pathway Analysis: cAMP Accumulation Assay
This protocol investigates the antagonistic effect of this compound on somatostatin-mediated inhibition of cAMP production.
Experimental Protocol:
4.1. Cell Culture:
- Culture CHO-K1 cells stably expressing a somatostatin receptor subtype (e.g., SSTR1) as described in section 1.1.
4.2. cAMP Assay:
- Seed cells in a 96-well plate and grow to confluency.
- Pre-incubate the cells with various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) for 15 minutes in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
- Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) and a fixed concentration of somatostatin-14 (e.g., 100 nM) for 30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
4.3. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Calculate the concentration of cAMP in each sample.
- Plot the cAMP concentration against the logarithm of the this compound concentration.
- Determine the EC50 value for the antagonistic effect of this compound.
Data Presentation:
| Treatment | cAMP Concentration (pmol/well) |
| Basal | ~1-2 |
| Forskolin (10 µM) | ~20-30 |
| Forskolin (10 µM) + Somatostatin-14 (100 nM) | ~5-10 |
| Forskolin (10 µM) + Somatostatin-14 (100 nM) + this compound (1 µM) | ~15-25 |
Signaling Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Cyclosomatostatin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosomatostatin is a synthetic cyclic peptide that acts as a non-selective somatostatin receptor antagonist.[1][2] Unlike somatostatin and its agonistic analogs (e.g., octreotide, lanreotide), which activate somatostatin receptors to inhibit various physiological processes, this compound blocks these receptors. This antagonistic action makes it a valuable tool for investigating the physiological roles of endogenous somatostatin and for potentially reversing the effects of somatostatin receptor agonists. These application notes provide a comprehensive guide for the in vivo administration of this compound to mice, drawing upon established protocols for somatostatin analogs and specific data available for this compound.
Data Presentation
Due to the limited publicly available in vivo quantitative data specifically for this compound, the following tables summarize representative data for the widely studied somatostatin analog, octreotide, to provide a comparative framework for experimental design.
Table 1: Exemplary In Vivo Efficacy of Somatostatin Analogs in Murine Tumor Models
| Compound | Mouse Model | Tumor Type | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Octreotide | Nude Mice | Pancreatic (MiaPaCa-21) | 5 µ g/mouse , twice daily | Subcutaneous | 5 weeks | Significant tumor growth inhibition | [3][4] |
| Octreotide | Nude Mice | Breast (ZR-75-1) | 50 µ g/mouse , twice daily | Subcutaneous | 5 weeks | Mean tumor volume was 48% of control | [4] |
| Octreotide | Nude Mice | Breast (MDA-MB-468) | 50 µ g/mouse , twice daily | Subcutaneous | 4 weeks | Mean tumor burden was 58-63% of control | [3] |
| Pasireotide | Men1+/- Mice | Pituitary NETs | 40 mg/kg, monthly | Intramuscular (LAR) | 9 months | Significantly reduced pituitary NET growth | [5] |
| Pasireotide | Nude Mice | Thyroid Cancer (TPC-1 Xenograft) | 20 mg/kg, once | Subcutaneous (LAR) | Not specified | Modest tumor growth inhibition | [6][7] |
Table 2: Pharmacokinetic Parameters of Octreotide in Mice
| Parameter | Value | Administration Route | Dosage | Mouse Strain | Reference |
| Half-life (t½) | 1.3 min | Subcutaneous | Not Specified | Swiss Webster | [8] |
| Half-life (t½) | 52.1 min | Oral (with Intravail®) | Not Specified | Swiss Webster | [8] |
| Bioavailability | <0.5% | Intragastric | 1 mg/kg | Not Specified | [9] |
| Cmax | 40 µg/ml | Intraperitoneal | 80 mg/kg | BALB/c | [10] |
| Time to Cmax | <5 min | Intraperitoneal | 80 mg/kg | BALB/c | [10] |
Experimental Protocols
Protocol 1: General Preparation of this compound for In Vivo Administration
This protocol outlines the basic steps for preparing this compound for administration to mice.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Reconstitution: Allow the this compound vial to equilibrate to room temperature before opening. Reconstitute the lyophilized powder in a small volume of sterile saline or PBS to create a stock solution. The solubility of this compound is up to 1 mg/ml in 20% ethanol/water. For in vivo use, it is advisable to first dissolve in a minimal amount of a compatible solvent like DMSO, if necessary, and then dilute with sterile saline to the final desired concentration, ensuring the final solvent concentration is well-tolerated by the animals.
-
Dilution: Based on the desired dosage and the weight of the mice, calculate the final concentration needed. Perform serial dilutions with sterile saline or PBS in sterile microcentrifuge tubes.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile tube to ensure sterility.
-
Storage: Store the reconstituted solution at -20°C or as recommended by the manufacturer.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Subcutaneous (S.C.) Administration of this compound
This is a common and relatively simple method for systemic delivery.
Materials:
-
Prepared this compound solution
-
Sterile insulin syringes (27-30 gauge needle)
-
Animal restrainer (optional)
-
70% ethanol wipes
Procedure:
-
Animal Handling: Gently restrain the mouse, for example, by scruffing the neck to lift a fold of skin.
-
Injection Site Preparation: Wipe the injection site (typically the dorsal flank or the scruff of the neck) with a 70% ethanol wipe.
-
Injection: Insert the needle bevel-up into the "tent" of skin created by the scruff. Be careful not to puncture through the other side of the skin fold.
-
Administration: Slowly depress the plunger to inject the solution. The maximum recommended volume for a single subcutaneous injection in a mouse is typically 100-200 µL.
-
Withdrawal: Gently withdraw the needle and monitor the mouse for any immediate adverse reactions.
-
Site Rotation: If repeated injections are necessary, alternate the injection site to minimize local irritation.[11]
Protocol 3: Intraperitoneal (I.P.) Administration of this compound
This method allows for rapid absorption into the systemic circulation.
Materials:
-
Prepared this compound solution
-
Sterile syringes (25-27 gauge needle)
-
Animal restrainer
Procedure:
-
Animal Handling: Securely restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.
-
Injection Site: The injection should be in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Injection: Insert the needle at a slight angle into the peritoneal cavity. Aspirate gently to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Administration: Inject the solution slowly.
-
Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 4: Intravenous (I.V.) Administration of this compound via Tail Vein
This route provides immediate and complete bioavailability. It is technically more challenging and requires practice.
Materials:
-
Prepared this compound solution
-
Sterile insulin syringes (28-30 gauge needle)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A mouse restrainer specifically designed for tail vein injections
Procedure:
-
Animal Preparation: Place the mouse in the restrainer. Warm the tail using a heat lamp to make the lateral tail veins more visible and accessible.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: With the needle bevel facing up, carefully insert it into the vein at a shallow angle. Successful entry is often indicated by a flash of blood in the needle hub (though not always visible with small needles).
-
Administration: Inject the solution slowly. If significant resistance is met or a blister forms, the needle is not in the vein. In such a case, withdraw the needle and attempt a new injection more proximally on the tail.
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
Somatostatin and its analogs exert their effects by binding to a family of five G-protein coupled receptors (SSTR1-5). This compound, as an antagonist, blocks these interactions. The general signaling cascade initiated by agonist binding, and thus inhibited by this compound, is depicted below.
Caption: this compound blocks somatostatin receptors, inhibiting downstream signaling.
Experimental Workflow for In Vivo Efficacy Study in a Mouse Xenograft Model
The following diagram illustrates a typical workflow for assessing the effect of this compound in a tumor-bearing mouse model. This workflow can be adapted for studying other physiological effects.
Caption: Workflow for a this compound in vivo mouse xenograft study.
Disclaimer: These protocols and notes are intended as a guide. Researchers must adhere to all institutional and national guidelines for animal welfare and experimentation. Dosages and administration schedules should be optimized for each specific experimental context.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma pharmacokinetics and metabolism of the histone deacetylase inhibitor trichostatin a after intraperitoneal administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
Cyclosomatostatin Receptor Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin, a cyclic peptide hormone, and its synthetic analogs, such as cyclosomatostatin, exert their physiological effects by binding to a family of five G-protein coupled receptors (GPCRs) termed SSTR1 through SSTR5.[1][2] These receptors are expressed in various tissues and are implicated in numerous physiological processes, including neurotransmission, hormone secretion, and cell proliferation.[1][3] Consequently, somatostatin receptors are significant targets for drug development, particularly in oncology and endocrinology. Radioligand binding assays are fundamental tools for characterizing the interaction of novel compounds with these receptors, providing quantitative data on affinity and receptor density.[4][5][6] This document provides detailed protocols and application notes for performing this compound receptor binding assays.
Data Presentation
The following tables summarize key quantitative data typically obtained from this compound receptor binding assays. These values are essential for comparing the binding characteristics of different ligands and for understanding their structure-activity relationships.
Table 1: Saturation Binding Assay Parameters
Saturation binding assays are performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.[6][7]
| Radioligand | Receptor Subtype | Cell Line/Tissue | Kd (nM) | Bmax (fmol/mg protein) |
| [125I-Tyr11]Somatostatin-14 | SSTR2 | Rat Cerebral Cortex | 0.1 - 1.0 | 100 - 300 |
| [125I-Tyr3]Octreotide | SSTR2 | AR4-2J Cells | 0.2 - 0.8 | 500 - 1500 |
| [3H]Somatostatin-28 | Pan-SSTR | Rat Brain | 0.5 - 2.0 | 200 - 400 |
| 64Cu-DOTA-TATE | SSTR2 | MPC Cells | ~2.4 | Not specified in fmol/mg |
Note: Kd and Bmax values are illustrative and can vary depending on the specific experimental conditions, cell line, and radioligand used.
Table 2: Competition Binding Assay Parameters (IC50 and Ki)
Competition binding assays are used to determine the affinity (Ki) of unlabeled compounds by measuring their ability to displace a radioligand. The IC50 value, the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand, is determined experimentally and used to calculate the Ki.[6]
| Unlabeled Ligand | Receptor Subtype | Radioligand | IC50 (nM) |
| Somatostatin-14 | SSTR1 | [125I-Tyr11]SS-14 | 1.1 |
| SSTR2 | [125I-Tyr11]SS-14 | 0.5 | |
| SSTR3 | [125I-Tyr11]SS-14 | 1.2 | |
| SSTR4 | [125I-Tyr11]SS-14 | 1.4 | |
| SSTR5 | [125I-Tyr11]SS-14 | 0.8 | |
| Octreotide | SSTR2 | [125I-Tyr3]Octreotide | 0.1 - 1.0 |
| SSTR3 | [125I-Tyr3]Octreotide | >1000 | |
| SSTR5 | [125I-Tyr3]Octreotide | 10 - 50 | |
| Lanreotide | SSTR2 | [125I-Tyr3]Octreotide | 0.5 - 2.0 |
| SSTR5 | [125I-Tyr3]Octreotide | 5 - 20 | |
| Pasireotide (SOM230) | SSTR1 | [125I-Tyr11]SS-14 | 9.3 |
| SSTR2 | [125I-Tyr11]SS-14 | 1.0 | |
| SSTR3 | [125I-Tyr11]SS-14 | 1.5 | |
| SSTR5 | [125I-Tyr11]SS-14 | 0.2 |
Data compiled from multiple sources.[8][9] IC50 values can vary based on the radioligand concentration and experimental conditions.
Experimental Protocols
I. Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude cell membranes, which are a common source of receptors for binding assays.[8]
Materials:
-
Cells expressing somatostatin receptors (e.g., CHO-K1, HEK293, or tumor cell lines like AR4-2J) or tissue samples.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340).
-
Sucrose solution (10% in Lysis Buffer) for cryoprotection.
-
Homogenizer (Dounce or Polytron).
-
High-speed refrigerated centrifuge.
Protocol:
-
Harvest cells or finely mince tissue on ice.
-
Wash the cells or tissue with ice-cold PBS.
-
Resuspend the pellet in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.[2]
-
Homogenize the suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[2]
-
Collect the supernatant and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[2]
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 6).
-
Resuspend the final pellet in a small volume of Lysis Buffer containing 10% sucrose.
-
Determine the protein concentration using a standard method (e.g., BCA assay).[2]
-
Aliquot the membrane preparation and store at -80°C until use.[8]
II. Radioligand Binding Assay (Filtration Method)
This protocol details a filtration-based radioligand binding assay, a common method to separate bound and free radioligand.[2][10]
Materials:
-
Prepared cell membranes.
-
Radiolabeled this compound analog (e.g., [125I-Tyr3]octreotide).
-
Unlabeled this compound or other competing ligands.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Non-specific binding control: a high concentration (e.g., 1 µM) of an unlabeled ligand (e.g., somatostatin-14 or octreotide).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Vacuum filtration manifold (cell harvester).
-
Scintillation fluid.
-
Scintillation counter.
A. Saturation Binding Assay Protocol:
-
Thaw the membrane aliquots on ice and resuspend in Binding Buffer to the desired protein concentration (e.g., 10-50 µg protein per well).[2]
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand.
-
For total binding , add 50 µL of Binding Buffer, 50 µL of varying concentrations of radioligand (e.g., 0.01 to 10 nM), and 150 µL of the membrane preparation.[2]
-
For non-specific binding , add 50 µL of the unlabeled ligand (1 µM final concentration), 50 µL of varying concentrations of radioligand, and 150 µL of the membrane preparation.[2]
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[2][11]
-
Terminate the binding reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.[2]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and count the radioactivity in a scintillation counter.
B. Competition Binding Assay Protocol:
-
Thaw the membrane aliquots on ice and resuspend in Binding Buffer.
-
In a 96-well plate, set up triplicate wells.
-
Add 50 µL of varying concentrations of the unlabeled test compound.
-
Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[2]
-
Add 150 µL of the membrane preparation to initiate the reaction.[2]
-
Include wells for total binding (no competing ligand) and non-specific binding (1 µM of a standard unlabeled ligand).
-
Follow steps 5-9 from the Saturation Binding Assay Protocol.
III. Data Analysis
-
Saturation Binding:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Bound, in fmol/mg protein) against the concentration of the free radioligand (in nM).
-
Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax values.
-
-
Competition Binding:
-
Calculate the percentage of specific binding at each concentration of the competing ligand.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Use non-linear regression (sigmoidal dose-response model) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Visualizations
Somatostatin Receptor Signaling Pathway
Somatostatin receptors are coupled to inhibitory G-proteins (Gi/o) and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. They can also modulate ion channel activity and activate protein phosphatases, ultimately leading to anti-proliferative and anti-secretory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Cyclosomatostatin in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclosomatostatin, a potent somatostatin receptor antagonist, in the context of colorectal cancer (CRC) research. The document details its mechanism of action, summarizes key experimental findings, and provides detailed protocols for its application in laboratory settings.
Introduction and Background
Somatostatin (SST) is a natural cyclic peptide that exerts a wide range of biological effects, including the inhibition of cell proliferation and hormone secretion.[1][2] It mediates these effects by binding to a family of five G-protein-coupled receptors (SSTRs), designated SSTR1 through SSTR5.[2][3] In the gastrointestinal system, SSTRs are expressed in both normal and malignant colorectal tissues, making the SST signaling system a target of interest for cancer therapy.[1]
The anti-proliferative effects of SST and its synthetic analogs in CRC are linked to several mechanisms, including the inhibition of tumor neoangiogenesis and direct actions on cancer cells.[1] Key signaling pathways implicated include the MAPK/ERK/AKT and Wnt/β-catenin pathways.[3]
This compound is a specific antagonist of somatostatin receptors, primarily targeting SSTR1.[4][5] Its use in research is critical for elucidating the specific roles of SSTR1 signaling in CRC, particularly in the context of cancer stem cells (CSCs), where SSTR1 signaling is believed to contribute to a quiescent, or dormant, state.[6] By blocking this pathway, researchers can investigate the mechanisms that drive CSCs out of quiescence and into a proliferative state.
Mechanism of Action and Signaling Pathways
The antitumor effects of somatostatin analogs in colorectal cancer are multifaceted. One primary mechanism involves the downregulation of cyclooxygenase-2 (COX-2), an enzyme that supports cell proliferation through the production of prostaglandin E2 (PGE2).[1][7][8] Activation of SSTR3 and SSTR5 by somatostatin can inhibit the MAPK and AKT signaling pathways, leading to decreased COX-2 expression and a subsequent reduction in cell growth.[3]
Conversely, this compound acts as an antagonist, primarily at the SSTR1 receptor. In the context of colon cancer stem cells, SST signaling via SSTR1 is thought to maintain CSCs in a quiescent state. This compound blocks this interaction, thereby inhibiting this SSTR1-mediated signal and potentially influencing the proliferative status of the CSC population.[6]
Data Presentation
Quantitative data on this compound is primarily focused on its use as a specific inhibitor to probe SSTR1 function.
Table 1: Summary of this compound Effects on Colorectal Cancer Cell Lines
| Cell Line | Concentration | Observed Effects | Reference |
|---|---|---|---|
| HT-29 | 10 µM | Used to inhibit SSTR1 signaling for the investigation of cancer stem cell quiescence. | [6] |
| SW480 | 10 µM | Applied to block SST signaling to study its impact on the ALDH+ cancer stem cell population. | [6] |
| General CRC Cells | Not Specified | Decreases cell proliferation, reduces the ALDH+ cell population, and diminishes sphere-formation capacity. |[4][5] |
Table 2: Somatostatin Receptor (SSTR) Expression in Common CRC Cell Lines
| Cell Line | SSTR Subtypes Expressed | Reference |
|---|---|---|
| HT-29 | SSTR1, SSTR2, SSTR3, SSTR4, SSTR5 | [6][7][9] |
| Caco-2 | SSTR3, SSTR5 | [7][9] |
| HCT-116 | SSTR2, SSTR3, SSTR5 | [7][9] |
| SW480 | SST, SSTR1, SSTR2, SSTR4 |[6] |
Experimental Protocols
The following protocols are generalized methodologies based on common laboratory practices and information from cited literature. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: General Cell Culture and Maintenance
-
Cell Lines: Use human colorectal adenocarcinoma cell lines such as HT-29, SW480, Caco-2, or HCT-116.
-
Culture Medium: Maintain cells in an appropriate medium (e.g., McCoy's 5A for HT-29, L-15 for SW480) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Sub-culturing: Passage cells upon reaching 80-90% confluency using trypsin/EDTA.[1]
Protocol 2: this compound Treatment of CRC Cells [6]
-
Seeding: Plate cells at a density of 1 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
Serum Starvation: Wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free medium. Incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Dilute the stock in fresh serum-free medium to the final desired concentration (e.g., 10 µM).
-
Incubation: Add the this compound-containing medium to the cells and incubate for the desired period (e.g., 48 hours). Ensure control wells are treated with a vehicle control.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction, RNA isolation, or flow cytometry).
Protocol 3: Cell Viability (MTT) Assay
-
Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and/or other compounds) as described in Protocol 2 for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol 4: Sphere Formation Assay for Cancer Stem Cells [6]
-
Cell Preparation: Prepare a single-cell suspension from a this compound-treated or control cell culture.
-
Seeding: Seed cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates (e.g., Corning Costar).
-
Sphere Medium: Culture cells in serum-free sphere-promoting medium, typically supplemented with EGF, bFGF, and B27 supplement.
-
Incubation: Incubate for 7-14 days to allow for sphere (colonosphere) formation.
-
Quantification: Count the number of spheres formed (typically >50 µm in diameter) under a microscope. The sphere formation efficiency (SFE %) can be calculated as (Number of spheres / Number of cells seeded) x 100.
Protocol 5: Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-AKT, COX-2, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Somatostatin inhibits colon cancer cell growth through cyclooxygenase-2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Somatostatin signaling via SSTR1 contributes to the quiescence of colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin inhibits colon cancer cell growth through cyclooxygenase-2 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The State-of-the-Art Mechanisms and Antitumor Effects of Somatostatin in Colorectal Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Somatostatin Receptor 1 (SSTR1) with Cyclosomatostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the peptide hormone somatostatin. Among these, Somatostatin Receptor 1 (SSTR1) is implicated in a variety of cellular processes, including the regulation of hormone secretion and cell proliferation.[1] Cyclosomatostatin is a potent, non-selective somatostatin receptor antagonist that serves as a valuable pharmacological tool for the investigation of SSTR-mediated signaling pathways.[2][3] Specifically, its ability to inhibit SSTR1 signaling allows for the elucidation of the specific roles of this receptor subtype in complex biological systems.[2][3]
These application notes provide a comprehensive guide for the use of this compound in studying SSTR1. This document includes quantitative data on relevant somatostatin receptor ligands, detailed protocols for key experimental assays, and visualizations of the SSTR1 signaling pathway and experimental workflows.
Data Presentation
| Compound | Receptor Subtype | Affinity (Ki in nM) | Ligand Type |
| PRL 3195 | SSTR1 | 1000 | Antagonist[4] |
| CH 275 | SSTR1 | 52 | Agonist[5] |
| Cortistatin-29 | SSTR1 | - (IC50 = 2.8 nM) | Agonist[5] |
SSTR1 Signaling Pathways
SSTR1 activation initiates a cascade of intracellular events primarily through its coupling to pertussis toxin-sensitive inhibitory G proteins (Gαi/o).[6] This engagement leads to two main signaling branches: the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein (MAP) kinase pathway.
Adenylyl Cyclase Inhibition Pathway
Upon agonist binding, SSTR1 couples to Gαi/o proteins, which in turn inhibit the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA), a key downstream effector that regulates numerous cellular processes.[7]
MAP Kinase Activation Pathway
In addition to inhibiting adenylyl cyclase, SSTR1 activation can also stimulate the MAP kinase (ERK1/2) cascade. This signaling is also mediated by a pertussis toxin-sensitive G protein and involves the sequential activation of the small G protein Ras, the serine/threonine kinase Raf-1, and ultimately the phosphorylation and activation of ERK1/2.[6][8] The protein tyrosine phosphatase SHP-2 has also been implicated in this pathway.[6][8]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study SSTR1 using this compound.
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound for SSTR1 by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cells: Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR1.
-
Radioligand: [125I]-Somatostatin-14 (or other suitable SSTR1 radioligand).
-
Non-labeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Protocol:
-
Cell Membrane Preparation:
-
Culture CHO-SSTR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [125I]-Somatostatin-14 (at a final concentration near its Kd), and 100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM), 50 µL of [125I]-Somatostatin-14, and 100 µL of cell membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M), 50 µL of [125I]-Somatostatin-14, and 100 µL of cell membrane preparation.
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to antagonize the somatostatin-mediated inhibition of adenylyl cyclase activity.
Materials:
-
Cells: CHO-K1 cells stably expressing human SSTR1.
-
Somatostatin-14.
-
This compound.
-
Cell Lysis Buffer.
-
cAMP Assay Kit (e.g., ELISA or HTRF-based).
Protocol:
-
Cell Culture and Treatment:
-
Seed CHO-SSTR1 cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM) for 30 minutes at 37°C.
-
Add somatostatin-14 (e.g., at its EC50 for adenylyl cyclase inhibition) to the wells.
-
Immediately add forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.[11]
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve for somatostatin-14's inhibition of forskolin-stimulated cAMP accumulation in the absence and presence of this compound.
-
Determine the extent to which this compound reverses the inhibitory effect of somatostatin-14.
-
MAP Kinase (ERK1/2) Activation Assay
This assay determines the effect of this compound on SSTR1-mediated activation of the MAP kinase pathway, typically by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells: CHO-K1 cells stably expressing human SSTR1.
-
Somatostatin-14 or a growth factor (e.g., PDGF) to stimulate the pathway.[12][13]
-
This compound.
-
Cell Lysis Buffer containing phosphatase and protease inhibitors.
-
Primary Antibodies: Anti-phospho-ERK1/2 and Anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Western Blotting reagents and equipment.
Protocol:
-
Cell Culture and Treatment:
-
Seed CHO-SSTR1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Stimulate the cells with an SSTR1 agonist (e.g., somatostatin-14) or a growth factor for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Compare the levels of ERK1/2 phosphorylation in the different treatment groups to determine the effect of this compound.
-
Conclusion
This compound is an indispensable tool for dissecting the specific contributions of SSTR1 to cellular physiology and pathophysiology. The protocols and data presented in these application notes provide a robust framework for researchers to effectively utilize this antagonist in their studies of SSTR1 signaling. By employing these methodologies, scientists can further unravel the intricate roles of SSTR1 in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Somatostatin receptor 1 (SSTR1)-mediated inhibition of cell proliferation correlates with the activation of the MAP kinase cascade: role of the phosphotyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are SSTR1 agonists and how do they work? [synapse.patsnap.com]
- 8. Somatostatin activation of mitogen-activated protein kinase via somatostatin receptor 1 (SSTR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective stimulation of somatostatin receptor subtypes: differential effects on Ras/MAP kinase pathway and cell proliferation in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Somatostatin signaling via SSTR1 contributes to the quiescence of colon cancer stem cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Cyclosomatostatin for Behavioral Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosomatostatin, a synthetic cyclic octapeptide analog of somatostatin, is utilized in neuroscience research as a non-selective somatostatin receptor antagonist. By blocking the endogenous effects of somatostatin, a neuropeptide with wide-ranging inhibitory functions in the central nervous system, this compound serves as a valuable tool for investigating the role of somatostatinergic signaling in various physiological and pathological processes. These include the regulation of anxiety, learning and memory, and motor control. This document provides detailed application notes and protocols for the use of this compound in rodent behavioral studies, with a focus on dosage, administration, and experimental design.
Important Considerations:
-
Opioid Agonist Activity: It is crucial to note that this compound has been reported to exhibit opioid agonist activity in some preparations.[1] This can be a significant confounding factor in behavioral studies. Researchers should consider including control experiments with an opioid antagonist, such as naloxone, to dissect the somatostatin receptor-mediated effects from potential off-target opioid effects.
-
Limited Published Dosages: The available literature on specific dosages of this compound for in vivo behavioral studies in rodents is limited. The provided data is based on the sparse information available and should be used as a starting point for dose-response studies.
Data Presentation: this compound Dosage
The following table summarizes the available quantitative data for this compound dosage in a rodent behavioral study. Due to the limited number of published studies with specific behavioral endpoints, researchers are strongly encouraged to perform pilot studies to determine the optimal dose for their specific experimental paradigm.
| Rodent Species (Strain) | Behavioral Test | Dose | Route of Administration | Key Findings |
| Rat (Sprague-Dawley) | Apomorphine-Induced Rotations | 0.1 µg in 2 µL | Intrastriatal | Antagonized the inhibitory effect of somatostatin on apomorphine-induced rotations. |
Experimental Protocols
Protocol 1: Intracerebral Cannula Implantation for this compound Administration
This protocol describes the surgical implantation of a guide cannula for the direct microinjection of this compound into a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula (sized for the target brain region)
-
Dental cement
-
Surgical sutures or clips
-
Analgesics and antibiotics
-
This compound solution
-
Microinjection pump and syringe
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the rodent using isoflurane (or another appropriate anesthetic) and place it in the stereotaxic apparatus. Ensure the head is level.
-
Surgical Preparation: Shave the fur over the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Target Coordinates: Using a rodent brain atlas, determine the stereotaxic coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region (e.g., striatum, prelimbic cortex).
-
Craniotomy: Mark the target coordinates on the skull and drill a small hole at this location, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined dorsal-ventral coordinate.
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement.
-
Wound Closure: Suture or clip the incision closed around the cannula implant.
-
Post-Operative Care: Administer analgesics and antibiotics as per veterinary guidelines. House the animal individually and allow for a recovery period of at least one week. Keep the dummy cannula in place to maintain patency.
-
This compound Microinjection: At the time of the experiment, remove the dummy cannula and connect the guide cannula to a microinjection pump via tubing and an injector needle. Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/minute).
Protocol 2: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software (optional, but recommended for accurate data collection)
-
This compound or vehicle solution
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intracerebral microinjection as described in Protocol 1) at a predetermined time before the test.
-
EPM Test: Place the rodent in the center of the elevated plus maze, facing an open arm.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) * 100] and the percentage of open arm entries [(Entries into open arms / Total entries into all arms) * 100]. An increase in these parameters is indicative of an anxiolytic-like effect.
Mandatory Visualizations
Caption: Experimental workflow for a rodent behavioral study.
Caption: Somatostatin receptor signaling pathway.
References
Application Notes and Protocols for Cyclosomatostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosomatostatin is a synthetic cyclic peptide that acts as a potent and non-selective antagonist of somatostatin receptors (SSTRs).[1][2] It is a valuable tool in neuroscience, endocrinology, and cancer research to investigate the physiological roles of somatostatin and its receptors. These application notes provide detailed protocols for the preparation of this compound stock solutions, ensuring optimal solubility, stability, and performance in various experimental settings.
Physicochemical Properties and Solubility
This compound is a white, lyophilized solid.[2] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | ~779.98 g/mol | [1] |
| Molecular Formula | C₄₄H₅₇N₇O₆ | [1] |
| Appearance | White to off-white solid | [3] |
| Purity | >95% | [4] |
| Solubility | ||
| Water | ≥ 10 mg/mL (requires sonication) | [3][5] |
| DMSO | Up to 8.4 mg/mL (10 mM with sonication) | [4][6] |
| 20% Ethanol/Water | Up to 1 mg/mL | [1] |
Preparation of Stock Solutions
To ensure accuracy and reproducibility, it is crucial to follow a standardized protocol for the preparation of this compound stock solutions.
Materials
-
This compound powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
20% Ethanol in sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated pipettes and sterile filter tips
Protocol for Reconstitution
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming on the powder.
-
Solvent Selection: Choose the appropriate solvent based on the experimental requirements and the desired stock concentration (refer to the solubility table above).
-
For most in vitro cell-based assays, DMSO is a suitable solvent.
-
For applications where DMSO may be toxic or interfere with the experiment, sterile water or 20% ethanol/water can be used. Note that dissolving in water may require sonication.[3]
-
-
Reconstitution:
-
Aseptically add the calculated volume of the chosen solvent to the vial of this compound powder to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 779.98), add 128.2 µL of solvent.
-
-
Dissolution:
-
Vortex the vial for 10-15 seconds to begin dissolving the peptide.
-
If the peptide does not fully dissolve, sonicate the solution. For a water bath sonicator, immerse the vial in the bath for 5-10 minutes, checking for dissolution periodically. For a probe sonicator, use short bursts at low power to avoid heating the sample.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
Stock Solution Storage and Stability
| Storage Temperature | Solvent | Stability | Reference(s) |
| -20°C | DMSO, Water, 20% Ethanol/Water | Up to 1 month | [3] |
| -80°C | DMSO, Water, 20% Ethanol/Water | Up to 6 months | [3] |
Note: It is recommended to use freshly prepared solutions for optimal results. Long-term storage of peptides in solution is generally not advised.[7]
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solution.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at somatostatin receptors (SSTRs), which are G protein-coupled receptors (GPCRs).[8] Somatostatin binding to its receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This, in turn, can modulate downstream signaling cascades, including those involving protein kinase A (PKA) and calcium channels.[9][10] By blocking the binding of endogenous somatostatin, this compound prevents these inhibitory effects.
Somatostatin Receptor Signaling Pathway
Caption: Simplified signaling pathway of somatostatin and the antagonistic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin triggers local cAMP and Ca2+ signaling in primary cilia to modulate pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatostatin inhibits cAMP-dependent and cAMP-independent calcium influx in the clonal pituitary tumor cell line AtT-20 through the same receptor population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclosomatostatin in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cyclosomatostatin, a non-selective somatostatin receptor antagonist, in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols for both voltage-clamp and current-clamp studies, and presents relevant quantitative data.
Introduction to this compound
This compound is a synthetic cyclic peptide that acts as a competitive antagonist at somatostatin receptors (SSTRs). There are five known subtypes of SSTRs (SSTR1-5), all of which are G protein-coupled receptors (GPCRs), typically coupling to Gi/o proteins. Activation of these receptors by the endogenous ligand somatostatin leads to the inhibition of adenylyl cyclase and the modulation of various ion channels, primarily potassium (K+) and calcium (Ca2+) channels.
In electrophysiological studies, somatostatin application commonly results in neuronal hyperpolarization and a decrease in neuronal excitability. These effects are often mediated by the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. This compound is a valuable pharmacological tool to block these effects, thereby enabling the investigation of the physiological roles of endogenous somatostatin and the functional consequences of SSTR signaling in various cell types.
Mechanism of Action
This compound exerts its effects by competitively binding to somatostatin receptors, thereby preventing the binding of somatostatin and other SSTR agonists. This blockade inhibits the downstream signaling cascades initiated by SSTR activation.
Key Signaling Pathways Affected:
-
Inhibition of GIRK Channel Activation: Somatostatin, via Gi/o protein activation, leads to the dissociation of Gβγ subunits, which directly bind to and activate GIRK channels, causing K+ efflux and membrane hyperpolarization. This compound prevents this Gβγ-mediated activation.
-
Disinhibition of Voltage-Gated Ca2+ Channels: SSTR activation can inhibit N- and P/Q-type voltage-gated Ca2+ channels, reducing neurotransmitter release and cellular excitability. This compound reverses this inhibition.
-
Reversal of Adenylyl Cyclase Inhibition: SSTRs inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This compound blocks this effect, restoring cAMP production.
Figure 1: Signaling pathway of somatostatin receptors and the antagonistic action of this compound.
Quantitative Data
While specific IC50 values for this compound's blockade of somatostatin-activated ion channels in patch-clamp experiments are not extensively reported in the literature, a concentration of 1 µM has been effectively used to block somatostatin receptor-mediated effects in brain slices.[1] It is recommended to perform a concentration-response analysis to determine the optimal concentration for a specific cell type and experimental conditions.
| Parameter | Value | Cell Type / Preparation | Reference |
| Effective Antagonist Concentration | 1 µM | Hippocampal Pyramidal Cells | [1] |
| EC50 for cAMP/PKA pathway | 0.1 - 188 nM | COS7 cells transfected with tilapia SSTRs | [2] |
Note: The EC50 value for the cAMP/PKA pathway may not directly translate to the potency of blocking ion channel modulation in native neurons.
Experimental Protocols
The following are generalized whole-cell patch-clamp protocols that can be adapted for the application of this compound.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in a suitable solvent. Based on manufacturer recommendations, it is soluble in a 20% ethanol/water mixture to 1 mg/ml. For electrophysiology, it is advisable to use sterile, filtered water or a buffer compatible with your experimental solutions to prepare a high-concentration stock solution (e.g., 1 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Voltage-Clamp Protocol: Investigating the Blockade of Somatostatin-Induced Currents
This protocol is designed to measure the antagonistic effect of this compound on somatostatin-activated K+ currents (e.g., GIRK currents).
Experimental Workflow:
Figure 2: Workflow for voltage-clamp experiments with this compound.
Detailed Methodology:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing somatostatin receptors according to standard laboratory protocols.
-
Solutions:
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (for K+ currents): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
-
Recording Configuration: Establish a stable whole-cell voltage-clamp recording. Hold the cell at a membrane potential of -60 mV.
-
Baseline Recording: Record baseline currents using a voltage ramp or step protocol suitable for isolating GIRK currents (e.g., hyperpolarizing steps from -60 mV to -120 mV).
-
Somatostatin Application: Bath apply a known concentration of somatostatin (e.g., 100 nM to 1 µM) and record the induced outward current.
-
Washout: Washout the somatostatin with fresh aCSF until the current returns to baseline.
-
This compound Application: Pre-incubate the slice or culture with this compound (e.g., 1 µM) for at least 5-10 minutes.
-
Co-application: While continuing to perfuse with this compound, co-apply the same concentration of somatostatin used previously.
-
Data Acquisition and Analysis: Record the currents in the presence of both compounds. Compare the amplitude of the somatostatin-induced current in the absence and presence of this compound to quantify the antagonistic effect.
| Parameter | Recommended Value |
| Holding Potential | -60 mV |
| Somatostatin Concentration | 100 nM - 1 µM |
| This compound Concentration | 1 µM (or determine via concentration-response) |
| Pre-incubation Time | 5 - 10 minutes |
Current-Clamp Protocol: Assessing the Reversal of Somatostatin-Induced Hyperpolarization and Inhibition of Firing
This protocol is designed to measure the effect of this compound on neuronal firing properties and its ability to reverse somatostatin-induced changes in membrane potential and excitability.
Experimental Workflow:
Figure 3: Workflow for current-clamp experiments with this compound.
Detailed Methodology:
-
Cell Preparation and Solutions: As described in the voltage-clamp protocol.
-
Recording Configuration: Establish a stable whole-cell current-clamp recording.
-
Baseline Recording: Record the resting membrane potential (RMP). Elicit action potentials by injecting depolarizing current steps of varying amplitudes to determine the baseline firing frequency and pattern.
-
Somatostatin Application: Bath apply somatostatin (e.g., 100 nM to 1 µM) and record the change in RMP (hyperpolarization) and the response to the same depolarizing current steps.
-
Washout: Washout the somatostatin with fresh aCSF.
-
This compound Application: Pre-incubate with this compound (e.g., 1 µM) for 5-10 minutes.
-
Co-application and Recording: Co-apply somatostatin and this compound and record the RMP and firing properties.
-
Data Analysis: Compare the RMP, action potential threshold, firing frequency, and input resistance in the different conditions to quantify the reversal of somatostatin's effects by this compound.
| Parameter | Measurement |
| Resting Membrane Potential | Change in mV |
| Action Potential Threshold | Change in mV |
| Firing Frequency | Spikes/second at different current injections |
| Input Resistance | Calculated from voltage response to small hyperpolarizing current steps |
Important Considerations
-
Specificity and Off-Target Effects: While this compound is a widely used somatostatin receptor antagonist, at least one study has reported opioid agonist activity in gastrointestinal preparations.[3] It is crucial to consider the possibility of off-target effects and include appropriate controls in your experiments, especially when working with tissues that may express opioid receptors.
-
Concentration-Response: As with any pharmacological agent, it is advisable to perform a concentration-response curve to determine the optimal concentration of this compound for your specific preparation and to ensure maximal and specific antagonism.
-
Agonist Activity: In some cell lines, such as the human neuroblastoma cell line SH-SY5Y, this compound has been reported to act as a somatostatin receptor agonist. This highlights the importance of characterizing the effect of this compound alone in your experimental system.
-
Data Interpretation: When interpreting the effects of this compound, it is important to consider that it will block the actions of endogenously released somatostatin as well as exogenously applied agonists. This can be a powerful tool for understanding the tonic influence of somatostatin in a given neural circuit.
References
- 1. Somatostatin contributes to long-term potentiation at excitatory synapses onto hippocampal somatostatinergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin, as a Bridge Between the GH-Axis and the Gth-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cyclosomatostatin-Induced Cell Proliferation Changes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclosomatostatin is a potent and selective antagonist of somatostatin receptors (SSTRs).[1] Somatostatin and its synthetic analogs are known to exert antiproliferative effects on various normal and cancerous cells, primarily through the activation of SSTRs.[2][3][4] These effects can be mediated directly by inducing cell cycle arrest or apoptosis, or indirectly by inhibiting the secretion of growth factors.[3][4][5][6] this compound, by blocking these receptors, serves as a critical tool for elucidating the signaling pathways involved in somatostatin-mediated growth control and for developing novel therapeutic strategies.
These application notes provide detailed methodologies to assess the impact of this compound on cell proliferation. The protocols cover assays for metabolic activity, DNA synthesis, cell cycle progression, and the expression of proliferation markers.
This compound and Cell Proliferation Signaling
This compound's primary mechanism of action is the blockade of somatostatin receptors. Somatostatin receptors, particularly subtypes sst1, sst2, sst4, and sst5, are linked to antiproliferative signaling cascades.[2][3] A key pathway involves the activation of tyrosine phosphatases like SHP-1, which can modulate the MAP kinase (MAPK) pathway, leading to G1 cell cycle arrest.[2][3][7] Additionally, sst2 and sst3 have been implicated in promoting apoptosis.[3][4] By antagonizing these receptors, this compound can reverse these inhibitory effects, potentially leading to an increase in cell proliferation, depending on the cellular context and the presence of endogenous somatostatin.
Methods for Assessing Cell Proliferation
Several robust methods are available to quantify changes in cell proliferation induced by this compound. The choice of assay depends on the specific research question, cell type, and available equipment.[8]
MTT Assay (Metabolic Activity)
Application Note: The MTT assay is a colorimetric method for assessing cell viability and metabolic activity, which serves as an indirect measure of cell proliferation.[9][10] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10][11] The amount of formazan produced is proportional to the number of viable cells. This assay is useful for high-throughput screening of this compound's effects on cell populations.
Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12] Incubate overnight at 37°C in a 5% CO2 incubator.[13]
-
Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.[13]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9][11] Add 10-50 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[9][12]
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[9]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate the percentage of cell viability relative to the untreated control.
BrdU Assay (DNA Synthesis)
Application Note: The BrdU (5-bromo-2'-deoxyuridine) assay is a highly accurate method for quantifying cell proliferation by directly measuring DNA synthesis.[8] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[14] Incorporated BrdU is then detected using a specific anti-BrdU antibody, which can be visualized by colorimetric or fluorescent methods.[14][15] This assay is more specific than metabolic assays for detecting proliferation.
Protocol: BrdU ELISA Assay
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol (Step 1 & 2).
-
BrdU Labeling: Add 10 µM BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell division rate.[14][15]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[15][16]
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.[15]
-
Secondary Antibody: Wash the wells. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[15]
-
Substrate Addition: Wash the wells. Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature, or until color develops.[15][16]
-
Measurement: Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm.[16]
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the control.
Ki-67 Staining (Proliferation Marker)
Application Note: Ki-67 is a nuclear protein that is strictly associated with cell proliferation.[17] It is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0).[17][18] Detecting Ki-67 via immunofluorescence or flow cytometry provides a reliable measure of the growth fraction in a cell population. This method is excellent for visualizing proliferating cells within a tissue or for quantifying the proportion of cycling cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signal transduction of somatostatin receptors negatively controlling cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Regulation of cell proliferation by somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay [protocols.io]
- 13. texaschildrens.org [texaschildrens.org]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. cohesionbio.com [cohesionbio.com]
- 17. nextgen-protocols.org [nextgen-protocols.org]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
cyclosomatostatin solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of cyclosomatostatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic cyclic peptide that acts as a non-selective somatostatin (sst) receptor antagonist. Its primary mechanism of action is the inhibition of somatostatin receptor type 1 (SSTR1) signaling.[1] By blocking this pathway, it can influence various cellular processes, including cell proliferation and hormone secretion.
Q2: What are the recommended solvents for dissolving this compound?
This compound can be dissolved in several organic solvents and aqueous solutions. Commonly used solvents include:
-
DMSO: Soluble up to 8.4 mg/mL (10 mM), with sonication recommended to aid dissolution.[2]
-
20% Ethanol/Water: Soluble up to 1 mg/mL.
-
Water: Soluble up to 10 mg/mL, requiring ultrasonic treatment.[3]
For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium.
Q3: What are the recommended storage conditions for this compound?
-
Powder: Store desiccated at -20°C for up to one year or at -80°C for up to two years.[3]
-
In Solvent: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1][3]
Q4: Is this compound stable in aqueous buffers?
The stability of cyclic peptides like this compound in aqueous solutions can be influenced by pH and the buffer composition. For a similar cyclic octapeptide, good stability was observed in acetate and glutamate buffers at pH 4.0.[1] Degradation was found to be greater in citrate or phosphate-containing buffers.[1] It is crucial to consider the pH of your experimental buffer, as extreme pH values can lead to degradation.[4]
Q5: Does the salt form of this compound affect its activity?
The salt form (e.g., acetate or TFA salt) of this compound does not affect its biological activity.[2] However, it can influence physical properties such as solubility.[2] TFA salts, for instance, generally enhance the solubility of peptides in aqueous solutions.[5]
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered during the handling of this compound.
Issue 1: The compound does not dissolve in the recommended solvent at the specified concentration.
-
Solution:
-
Sonication: Use an ultrasonic bath to aid dissolution, especially when using DMSO or water.[2][3]
-
Gentle Warming: Briefly warm the solution to 37°C. However, prolonged heating should be avoided to prevent degradation.
-
Use a Different Solvent: If solubility issues persist, consider switching to a different recommended solvent. For hydrophobic peptides, starting with a small amount of a strong organic solvent like DMSO is often effective.[6]
-
Issue 2: The compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer (e.g., PBS or cell culture medium).
This is a common issue for compounds with low aqueous solubility.[7][8][9][10]
-
Solution:
-
Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the vigorously stirring aqueous buffer. This prevents localized high concentrations of the compound that can lead to precipitation.[9]
-
Lower the Final Concentration: The final concentration of this compound in the aqueous solution may be exceeding its solubility limit. Try using a more dilute working concentration.
-
Increase the Percentage of Co-solvent: If your experimental system allows, a slightly higher final concentration of DMSO may be necessary to maintain solubility. However, be mindful of the DMSO tolerance of your cells or assay.
-
Use a Surfactant: For in vitro assays, the inclusion of a non-ionic detergent like Tween® 20 at a low concentration (e.g., 0.01%) can help prevent aggregation and improve solubility.
-
Issue 3: The solution appears cloudy or shows visible particulates, suggesting aggregation.
Peptide aggregation is a common problem, particularly for hydrophobic peptides, and can be influenced by factors like pH, temperature, and concentration.[11]
-
Solution:
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer to be at least one pH unit away from the pI can increase the net charge of the peptide and reduce aggregation.[9]
-
Inclusion of Excipients: In some cases, the addition of excipients like arginine or the use of specific buffer systems can help stabilize the peptide and prevent aggregation.[9]
-
Filtration: Before use, filter the solution through a 0.22 µm filter to remove any aggregates.[3]
-
Data Summary
This compound Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 8.4 mg/mL (10 mM) | Sonication is recommended. | [2] |
| 20% Ethanol / Water | 1 mg/mL | - | |
| Water | 10 mg/mL | Ultrasonic treatment is needed. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 779.98 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
-
Thaw Stock Solution: Rapidly thaw an aliquot of the 10 mM this compound in DMSO stock solution.
-
Dilution: While vortexing or stirring the cell culture medium, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%).
-
Mixing: Gently mix the final solution to ensure homogeneity.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately.
Visualizations
SSTR1 Signaling Pathway
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SSTR1 [label="SSTR1\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Inhibition of\nHormone Secretion &\nCell Proliferation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_pathway [label="MAPK Pathway\n(e.g., ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SHP2 [label="SHP-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf1 [label="Raf-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> SSTR1 [label="antagonizes", style=dashed, color="#EA4335"]; SSTR1 -> G_protein [label="activates"]; G_protein -> AC [label="inhibits", arrowhead=tee]; AC -> cAMP [style=dashed, arrowhead=none]; cAMP -> PKA [label="activates"]; PKA -> Cellular_Response [label="leads to"]; SSTR1 -> SHP2 [label="activates"]; SHP2 -> PI3K [label="activates"]; PI3K -> Ras [label="activates"]; Ras -> Raf1 [label="activates"]; Raf1 -> MEK [label="activates"]; MEK -> MAPK_pathway [label="activates"]; MAPK_pathway -> Cellular_Response [label="influences"]; } SSTR1 Signaling Pathway Diagram.
Troubleshooting Workflow for this compound Solubility Issues
// Nodes Start [label="Start: Dissolving this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent [label="Use recommended solvent\n(e.g., DMSO for stock)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolved [label="Does it dissolve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Yes1 [label="Yes", shape=plaintext]; No1 [label="No", shape=plaintext]; Troubleshoot1 [label="Troubleshooting:\n1. Sonicate\n2. Gentle warming\n3. Try alternative solvent", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dilute [label="Dilute stock into\naqueous buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Does it precipitate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Yes2 [label="Yes", shape=plaintext]; No2 [label="No", shape=plaintext]; Troubleshoot2 [label="Troubleshooting:\n1. Slow, dropwise addition with stirring\n2. Lower final concentration\n3. Increase co-solvent %\n4. Add surfactant (in vitro)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Solution is ready for use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Solvent; Check_Solvent -> Dissolved; Dissolved -> Yes1 [xlabel="Yes"]; Dissolved -> No1 [xlabel="No"]; Yes1 -> Dilute; No1 -> Troubleshoot1; Troubleshoot1 -> Check_Solvent; Dilute -> Precipitate; Precipitate -> Yes2 [xlabel="Yes"]; Precipitate -> No2 [xlabel="No"]; Yes2 -> Troubleshoot2; Troubleshoot2 -> Dilute; No2 -> End; } Workflow for resolving solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Acetate | Somatostatin | TargetMol [targetmol.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound peptide [novoprolabs.com]
- 6. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. genecards.org [genecards.org]
Technical Support Center: Cyclosomatostatin Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of cyclosomatostatin in aqueous solutions. The following information is based on established principles of peptide stability and data from studies on somatostatin and its analogs. It is intended to serve as a starting point for your own experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of peptides like this compound in aqueous solutions is primarily influenced by several factors:
-
pH: The pH of the solution can significantly impact the rates of degradation reactions such as hydrolysis and deamidation.[1][2][3]
-
Temperature: Higher temperatures generally accelerate chemical degradation and can lead to physical instability like aggregation.[4][5][6]
-
Buffer Species and Concentration: The type of buffer and its concentration can directly influence the degradation rate.[1][2][3][7] Some buffer species can catalyze degradation reactions.
-
Presence of Excipients: Additives such as co-solvents, stabilizers, and surfactants can either enhance or decrease stability.[8][9]
-
Storage Container Material: The material of the storage vial can affect stability, for instance, by leaching alkali.[2][3]
-
Light Exposure: Photodegradation can be a concern for some peptides.
-
Oxygen: Oxidation of certain amino acid residues can occur, especially in the presence of oxygen.
Q2: What is the optimal pH for storing this compound solutions?
A2: Based on studies of somatostatin and its analogs, the optimal pH for stability is typically in the acidic range, between pH 3.7 and 5.0.[1][2][3] For a similar cyclic octapeptide analog, good stability was observed at pH 4.0.[7] It is crucial to determine the specific pH stability profile for this compound empirically.
Q3: Which buffer should I use for my this compound solution?
A3: Acetate and glutamate buffers have been shown to be more favorable for the stability of somatostatin analogs compared to phosphate or citrate buffers.[1][7] Phosphate buffers, in particular, have been reported to be detrimental to stability, with higher buffer concentrations leading to increased degradation.[1][2][3] Therefore, starting with an acetate or glutamate buffer in the optimal pH range is recommended.
Q4: My this compound solution is showing signs of aggregation. What can I do?
A4: Aggregation is a common issue with peptides and can be influenced by factors like pH, temperature, ionic strength, and protein concentration.[10][11] To troubleshoot aggregation, consider the following:
-
Optimize pH: Ensure the pH of your solution is at the point of maximum stability, which is often where the net charge of the peptide is highest, promoting repulsion between molecules.
-
Adjust Ionic Strength: The effect of ionic strength can be complex and should be evaluated on a case-by-case basis.[1]
-
Include Stabilizers: Excipients like sugars (e.g., sucrose, trehalose) or polyols can help stabilize the peptide and prevent aggregation.[10][12]
-
Control Temperature: Store solutions at the recommended low temperature and avoid freeze-thaw cycles if possible, as these can promote aggregation.[13]
-
Lower Peptide Concentration: High concentrations can increase the likelihood of aggregation.[10]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your solution. Adjust to the recommended range of 3.7-5.0 using a suitable buffer (e.g., acetate). Perform a pH stability study to determine the optimal pH for your specific this compound construct. |
| Inappropriate Buffer | If using a phosphate or citrate buffer, switch to an acetate or glutamate buffer.[1][7] Evaluate the effect of buffer concentration on stability. |
| High Storage Temperature | Store stock solutions at -20°C or -80°C. For working solutions, store at 2-8°C and use within a validated timeframe. Avoid repeated exposure to room temperature.[4][5] |
| Degradation due to Container | If using glass vials, consider switching to polypropylene tubes to avoid potential issues with alkali leaching from the glass.[2][3] |
Issue 2: Visible Particulates or Cloudiness in the Solution
| Potential Cause | Troubleshooting Step |
| Aggregation | See FAQ Q4 for detailed steps on preventing aggregation. This may involve optimizing pH, ionic strength, and including stabilizing excipients. |
| Precipitation | The solubility of this compound may be exceeded. Try lowering the concentration of the peptide. The high solubility of somatostatin (>70 mg/mL) suggests this may be less common but still possible depending on the specific analog and formulation.[1] |
| Microbial Contamination | If solutions are not sterile, microbial growth can occur. Filter-sterilize the solution using a 0.22 µm filter and handle aseptically. Consider including an antimicrobial agent if appropriate for the application. |
Data Summary
Table 1: Influence of pH on the Stability of Somatostatin
| pH | Stability Optimum | Reference |
| ~3.7 | Well-defined stability optimum | [1][2][3] |
| ~4.7 | Most stable | [1] |
| 4.0 - 6.0 | Region of maximum stability | [1] |
Table 2: Effect of Buffer Type on the Degradation of Somatostatin and its Analogs
| Buffer Type | Effect on Stability | Reference |
| Acetate | Favorable, less degradation | [1][7] |
| Glutamate | Favorable, good stability | [7] |
| Phosphate | Detrimental, accelerated degradation | [1][2][3][7] |
| Citrate | Greater degradation than acetate/glutamate | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
-
Preparation of Buffers: Prepare a series of buffers (e.g., acetate, citrate, phosphate) at different pH values ranging from 3.0 to 8.0.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Aliquot the samples and incubate them at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each sample.
-
Quantification: Analyze the remaining concentration of intact this compound using a stability-indicating HPLC method.[14]
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. The pH at which the lowest k value is observed is the optimal pH for stability.
Protocol 2: Assessing the Impact of Buffer Species on Stability
-
Buffer Selection: Prepare different buffer solutions (e.g., acetate, glutamate, phosphate) at the predetermined optimal pH.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Incubate the samples at an accelerated temperature.
-
Time-Point Analysis: Collect samples at regular intervals.
-
Quantification: Use HPLC to determine the concentration of remaining this compound.
-
Comparison: Compare the degradation rates in the different buffers to identify the most stabilizing buffer system.
Visualizations
Caption: Workflow for determining this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics of Somatostatin in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of temperature on the degradation rate of LactoSorb copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Melittin Aggregation in Aqueous Solutions: Insight from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Cyclosomatostatin Off-Target Effects on Opioid Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of cyclosomatostatin analogs on opioid receptors.
Frequently Asked Questions (FAQs)
Q1: Do this compound analogs exhibit off-target effects on opioid receptors?
Yes, several studies have demonstrated that certain this compound analogs can interact with opioid receptors, primarily the mu (µ)-opioid receptor.[1][2][3] These interactions can manifest as either antagonist or, in some cases, agonist activity.
Q2: Which opioid receptor subtype is most commonly affected by this compound analogs?
The mu (µ)-opioid receptor is the most prominently reported off-target for several this compound analogs.[1][2][3] For instance, the analog CTP (also known as CTOP) is a potent and selective µ-opioid receptor antagonist.[2][4] While significant effects on delta (δ) and kappa (κ) opioid receptors are less commonly reported, it is crucial to profile each analog across all three receptor subtypes to determine its selectivity.[1][2]
Q3: What is the nature of the interaction of this compound analogs with opioid receptors?
The nature of the interaction can vary depending on the specific analog.
-
Antagonism: Analogs like CTP (CTOP) and CTAP act as competitive antagonists at the µ-opioid receptor.[1][2][3][5]
-
Agonism: Some this compound compounds have been shown to exert opioid agonist effects in certain preparations, such as gastrointestinal tissues. Additionally, at high concentrations, some antagonists like CTOP may exhibit partial agonist activity at non-opioid receptors.[3]
Troubleshooting Experimental Assays
Researchers may encounter several challenges when studying the interaction of this compound analogs with opioid receptors. Here are some common issues and troubleshooting tips:
Problem 1: Low or Inconsistent Binding in Radioligand Binding Assays
-
Possible Cause: Peptide Instability/Degradation. Peptides are susceptible to degradation by proteases present in membrane preparations.
-
Troubleshooting:
-
Include a cocktail of protease inhibitors in your assay buffer.
-
Minimize the incubation time as much as possible while still allowing for equilibrium to be reached.
-
Perform pilot experiments to assess the stability of your peptide under the assay conditions.
-
-
-
Possible Cause: Poor Peptide Solubility. this compound analogs can be hydrophobic and may not be fully soluble in aqueous assay buffers, leading to an underestimation of the true concentration.
-
Troubleshooting:
-
Prepare stock solutions in an appropriate solvent like DMSO and then dilute into the assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all experimental conditions.
-
Visually inspect for any precipitation after dilution.
-
Consider using a buffer containing a low concentration of a non-ionic detergent or BSA to improve solubility.
-
-
-
Possible Cause: High Non-Specific Binding. Peptides can adhere to various surfaces, including assay plates and filter mats, leading to high background signal.
-
Troubleshooting:
-
Pre-treat filter mats with 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged peptides.
-
Include a suitable concentration of a competing non-labeled ligand (e.g., naloxone for total non-specific opioid binding) to accurately determine specific binding.[6]
-
Optimize washing steps to efficiently remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
-
Problem 2: Lack of Functional Response in GTPγS or cAMP Assays
-
Possible Cause: The analog is a neutral antagonist. A competitive antagonist will not elicit a response on its own but will rightward shift the dose-response curve of an agonist.
-
Troubleshooting:
-
Perform a competitive antagonist assay by co-incubating a fixed concentration of a known opioid agonist (e.g., DAMGO for µ-opioid receptors) with increasing concentrations of your this compound analog.
-
-
-
Possible Cause: Cell-type specific coupling. The G-protein coupling efficiency of opioid receptors can vary between different cell lines and native tissues.
-
Troubleshooting:
-
Ensure the cell line you are using expresses the opioid receptor subtype of interest and is known to couple efficiently to the G-protein signaling pathway being measured (e.g., Gi/o for inhibition of adenylyl cyclase).
-
Consider using a cell line with a high receptor reserve, which can amplify the signal of partial agonists.
-
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the off-target effects of selected this compound analogs on opioid receptors.
Table 1: Binding Affinity of this compound Analogs at Opioid Receptors
| Analog | Receptor Subtype | Assay Type | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| CTP (CTOP) | Mu (µ) | Competition | [3H]Naloxone | Rat Brain | 3.5 | [5] | |
| Delta (δ) | Competition | [3H]DPDPE | Rat Brain | >14,000 | [5] | ||
| Somatostatin | Competition | [125I]CGP 23,996 | Rat Brain | >24,000 | [5] | ||
| CTAP | Mu (µ) | 4 | [3] | ||||
| Cys2Tyr3Orn5Pen7-amide | Mu (µ) | Competition | [3H]Naloxone | Rat Brain | 2.80 | [3] | |
| Delta (δ) | Competition | [3H]DPDPE | Rat Brain | >13,500 | [3] | ||
| Somatostatin | Competition | [125I]CGP 23,996 | Rat Brain | 22,700 | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Functional Activity of this compound Analogs at Opioid Receptors
| Analog | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| CTP (CTOP) | Mu (µ) | Noradrenaline Release | pA2 | 7.7-7.9 | [1] |
| CTAP | Mu (µ) | K+ Conductance | Schild analysis | K_D = 4 nM | [3] |
| Cyclo-somatostatin | Opioid (unspecified) | Guinea Pig Ileum Twitch | Agonist | >50% reduction at 1 µM |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. K_D is the equilibrium dissociation constant.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a this compound analog for a specific opioid receptor subtype.
Materials:
-
Membrane preparation from cells or tissues expressing the opioid receptor of interest.
-
Radiolabeled opioid ligand (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, [3H]U69,593 for κ).
-
Unlabeled this compound analog.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
96-well plates and glass fiber filters pre-soaked in 0.5% PEI.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled this compound analog.
-
Initiation: Add the membrane preparation to initiate the binding reaction.
-
Incubation: Incubate at a specified temperature (e.g., 25-30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of analog that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a this compound analog as an agonist or its potency as an antagonist (pA2).
Materials:
-
Membrane preparation from cells expressing the opioid receptor and associated G-proteins.
-
[35S]GTPγS.
-
GDP.
-
This compound analog.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Positive control agonist (e.g., DAMGO).
Procedure:
-
Pre-incubation: Pre-incubate the membranes with GDP and the this compound analog (for agonist mode) or with an agonist plus the analog (for antagonist mode).
-
Initiation: Initiate the reaction by adding [35S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the concentration of the analog to determine EC50 and Emax for agonists, or the shift in the agonist dose-response curve to determine the pA2 for antagonists.
cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound analog.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-treat the cells with the this compound analog for a short period.
-
Stimulation: Add forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Caption: Opioid receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Logical Relationship of this compound Analog Activity
Caption: this compound analog activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antagonist activity of the cyclic somatostatin analogue CTP at mu- but not delta- and kappa-opioid receptors involved in presynaptic inhibition of neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mu-opioid receptor antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) [but not D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP)] produces a nonopioid receptor-mediated increase in K+ conductance of rat locus ceruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTAP | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. graphpad.com [graphpad.com]
Technical Support Center: Troubleshooting Unexpected Cyclosomatostatin Agonist Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclosomatostatin and other somatostatin analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the unexpected agonist activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound?
A1: this compound is primarily characterized as a non-selective somatostatin receptor (SSTR) antagonist.[1][2] It is expected to block the effects of somatostatin and its agonists on various cellular processes, such as hormone secretion and cell proliferation.[1]
Q2: Under what circumstances might this compound exhibit agonist activity?
A2: Unexpected agonist activity has been reported, most notably in the human neuroblastoma cell line SH-SY5Y.[1] The exact mechanisms are not fully elucidated but may be related to cell-type specific receptor expression, signaling pathway coupling, or the phenomenon of biased agonism.
Q3: What is biased agonism and how might it relate to this compound?
A3: Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. It is possible that in certain cellular contexts, this compound stabilizes a conformation of the somatostatin receptor that leads to the activation of a specific signaling cascade, resulting in an agonist-like response.
Q4: Could the observed agonist activity be due to off-target effects?
A4: Yes, this is a possibility that should be investigated. For instance, some studies have suggested that this compound may exert opioid agonist effects in certain gastrointestinal preparations. Therefore, it is crucial to consider and test for potential off-target interactions in your experimental system.
Troubleshooting Guide: Unexpected Agonist Activity
If you are observing unexpected agonist activity with this compound, follow this troubleshooting guide to identify the potential cause and find a suitable solution.
Step 1: Verify Reagents and Experimental Setup
-
Action:
-
Confirm the identity and purity of your this compound stock.
-
Ensure proper storage and handling of all reagents to prevent degradation.
-
Double-check all calculations for dilutions and concentrations.
-
Review your experimental protocol for any deviations from standard procedures.
-
-
Rationale: Simple errors in reagent preparation or experimental execution can lead to misleading results.
Step 2: Characterize Your Cell Line
-
Action:
-
Confirm the identity of your cell line using short tandem repeat (STR) profiling.
-
Determine the expression profile of all five somatostatin receptor subtypes (SSTR1-5) in your cell line using techniques like qPCR or western blotting.
-
-
Rationale: The observed activity of this compound can be highly dependent on the specific somatostatin receptor subtypes expressed in your chosen cell line. The SH-SY5Y cell line, for example, is known to exhibit this unexpected agonist response.[1]
Step 3: Perform Control Experiments
-
Action:
-
Include a known somatostatin receptor agonist (e.g., somatostatin-14) and a known antagonist with a different chemical structure in your experiments.
-
If you suspect off-target effects, use a selective antagonist for the potential off-target receptor (e.g., naloxone for opioid receptors).
-
-
Rationale: Control compounds will help you to validate your assay and to distinguish between on-target and off-target effects.
Step 4: Investigate Downstream Signaling Pathways
-
Action:
-
Measure the effect of this compound on different second messengers, not just cAMP. For example, investigate calcium mobilization or ERK phosphorylation.
-
-
Rationale: This can help to determine if biased agonism is at play, where this compound may be antagonizing one pathway (e.g., cAMP) while activating another.
Troubleshooting Decision Tree
Data Presentation
The following tables summarize the binding affinities and functional activities of various somatostatin analogs. Please note that comprehensive data for this compound across all receptor subtypes is limited in publicly available literature.
Table 1: Somatostatin Receptor Binding Affinities (Ki in nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.5 | 0.3 | 1.1 | 1.8 | 0.8 |
| Octreotide | >1000 | 0.6 | 62 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.1 | 110 | >1000 | 8.9 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.2 |
| This compound | Antagonist | Antagonist | Antagonist | Antagonist | Antagonist |
Note: Specific Ki values for this compound are not consistently reported across all subtypes; it is generally classified as a non-selective antagonist.
Table 2: Somatostatin Receptor Functional Activity (EC50/IC50 for cAMP Inhibition in nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 0.5 | 0.1 | 0.4 | 0.6 | 0.3 |
| Octreotide | >1000 | 0.2 | 85 | >1000 | 5.0 |
| Lanreotide | >1000 | 0.5 | 150 | >1000 | 7.1 |
| Pasireotide (SOM230) | 2.1 | 0.3 | 0.7 | >100 | 0.1 |
| This compound | Antagonist | Antagonist | Antagonist | Antagonist | Antagonist |
Note: As with binding affinities, functional data for this compound as an agonist is cell-type dependent and not broadly characterized.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound for a specific somatostatin receptor subtype.
Workflow for Radioligand Binding Assay
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the somatostatin receptor subtype of interest.
-
Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Test compound at various concentrations
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.
-
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Assay for Gi-Coupled Receptors
This protocol is for measuring the functional activity of a test compound on a Gi-coupled somatostatin receptor by quantifying the inhibition of cAMP production.
Workflow for cAMP Assay
Methodology:
-
Cell Culture:
-
Plate cells expressing the Gi-coupled somatostatin receptor subtype of interest in a 96-well plate and culture overnight.
-
-
Compound Incubation:
-
Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound at various concentrations and pre-incubate for a short period.
-
-
Forskolin Stimulation:
-
Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value for the inhibition of cAMP production.
-
Signaling Pathway
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi. Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).
Simplified Somatostatin Receptor Signaling Pathway
References
Technical Support Center: Optimizing Cyclosomatostatin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of cyclosomatostatin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and non-selective synthetic cyclic peptide that acts as an antagonist to somatostatin receptors (SSTRs). Its primary mechanism of action is to block the binding of the endogenous ligand, somatostatin, to its five receptor subtypes (SSTR1-SSTR5). By doing so, it inhibits the downstream signaling pathways typically initiated by somatostatin, which are often involved in the inhibition of hormone secretion and cell proliferation.
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the specific assay, cell type, and the concentration of the competing agonist (somatostatin or a synthetic analog). Based on available literature, a broad starting range to consider is between 10 nM and 1 µM. For instance, in studies on guinea-pig small intestine, concentrations between 0.3 µM and 1 µM were used.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For storage, it is recommended to keep it at -20°C for short-term storage and -80°C for long-term storage. To prepare a stock solution, dissolve the peptide in a suitable solvent. While some suppliers suggest solubility in a 20% ethanol/water mixture, others indicate that it can be dissolved in DMSO. Once in solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.
Q4: In which types of in vitro assays is this compound commonly used?
A4: this compound is frequently used in a variety of in vitro assays to investigate the role of somatostatin signaling, including:
-
Competitive Radioligand Binding Assays: To determine the binding affinity of other ligands to somatostatin receptors.
-
Functional Assays (e.g., cAMP measurement): To block somatostatin-induced inhibition of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels.
-
Cell Proliferation and Viability Assays: To antagonize the anti-proliferative effects of somatostatin or its analogs on cancer cell lines.[2]
-
Calcium Mobilization Assays: To study the effect of somatostatin receptor activation on intracellular calcium levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable antagonist effect of this compound. | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. High Agonist Concentration: The concentration of the somatostatin agonist may be too high, outcompeting the antagonist. 3. Cell Line Insensitivity: The cell line may not express the relevant somatostatin receptor subtypes or may have low receptor density. 4. Degradation of this compound: The peptide may have degraded due to improper storage or handling. | 1. Perform a dose-response curve with a wider range of this compound concentrations (e.g., 1 nM to 10 µM). 2. Reduce the concentration of the somatostatin agonist to a level that elicits a submaximal response (e.g., EC50 or EC80). 3. Confirm the expression of somatostatin receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. 4. Use a fresh aliquot of this compound and ensure proper storage conditions are maintained. |
| Precipitation of this compound in culture medium. | 1. Poor Solubility: this compound may have limited solubility in aqueous culture media, especially at higher concentrations. 2. Interaction with Media Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with the peptide and cause precipitation. | 1. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO). 2. Consider using a serum-free or low-serum medium for the duration of the experiment, if compatible with your cell line. |
| Observed agonist-like effects of this compound. | 1. Off-Target Effects: In some experimental systems, this compound has been reported to have agonist effects at other receptors, such as opioid receptors.[1] 2. Cell-Specific Agonist Activity: In certain cell lines, such as the human neuroblastoma cell line SH-SY5Y, this compound has been reported to act as a somatostatin receptor agonist. | 1. Test for potential off-target effects by using specific antagonists for other suspected receptors (e.g., naloxone for opioid receptors) in conjunction with this compound. 2. Carefully review the literature for any reported agonist activity of this compound in your specific cell line or a similar one. Consider using a different somatostatin antagonist if this is a persistent issue. |
| High variability between experimental replicates. | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of concentrated stock solutions can lead to significant variations in the final concentration. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability in the measured response. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect results. | 1. Use calibrated pipettes and ensure thorough mixing when preparing dilutions. Prepare a larger volume of the final working solution to be dispensed into replicate wells. 2. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 3. To minimize edge effects, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples. |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled somatostatin analog from its receptors.
Materials:
-
Cell membranes or whole cells expressing somatostatin receptors.
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SST-14, [125I-LTT] SST-28).[3]
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from your cell line of interest expressing somatostatin receptors. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of the radiolabeled somatostatin analog (typically at or below its Kd).
-
Increasing concentrations of this compound (e.g., 10-11 M to 10-5 M).
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Functional Assay: cAMP Measurement
Objective: To determine the ability of this compound to antagonize the somatostatin-induced inhibition of cAMP production.
Materials:
-
Cells expressing a Gi-coupled somatostatin receptor subtype.
-
This compound.
-
Somatostatin or a synthetic agonist.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[5]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment with Antagonist: Remove the culture medium and replace it with fresh medium containing increasing concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a somatostatin agonist (typically the EC80 concentration) along with a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The data should show that as the concentration of this compound increases, the inhibitory effect of the somatostatin agonist is reversed, leading to an increase in cAMP levels. Calculate the IC50 value from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the ability of this compound to reverse the anti-proliferative effects of a somatostatin agonist.
Materials:
-
Cancer cell line known to be growth-inhibited by somatostatin.
-
This compound.
-
Somatostatin or a synthetic agonist.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Treatment: Treat the cells with:
-
Vehicle control.
-
Somatostatin agonist alone.
-
This compound alone (to check for intrinsic effects).
-
A fixed concentration of the somatostatin agonist in the presence of increasing concentrations of this compound.
-
-
Incubation: Incubate the plates for a period that allows for measurable changes in proliferation (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each treatment condition relative to the vehicle control. Plot the percentage of proliferation against the log concentration of this compound in the presence of the agonist to determine the concentration at which this compound reverses the agonist's effect.
Visualizations
References
- 1. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human epithelial ovarian cancer cell growth in vitro by somatostatin analog RC-160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand binding to somatostatin receptors induces receptor-specific oligomer formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: The Impact of TFA Salts on Cyclosomatostatin Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of trifluoroacetic acid (TFA) salts on cyclosomatostatin experiments. TFA is a common counterion present in commercially available synthetic peptides, originating from the solid-phase peptide synthesis (SPPS) and purification processes.[1][2][3] While often considered benign, residual TFA can significantly interfere with experimental results, leading to issues with data reproducibility and interpretation.[2]
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my this compound sample?
A1: Trifluoroacetic acid (TFA) is a strong acid used during the cleavage of the peptide from the solid-phase resin and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1][3] During the final lyophilization step, free TFA is largely removed, but TFA anions remain electrostatically bound to positively charged residues on the peptide, such as lysine or the N-terminus, resulting in a TFA salt of your this compound.[4]
Q2: How can TFA salts affect my this compound experiments?
A2: TFA salts can impact your experiments in several ways:
-
Biological Activity: TFA can exhibit cytotoxic effects, even at nanomolar concentrations, potentially inhibiting or stimulating cell proliferation in an assay-dependent manner.[2][4] This can lead to misleading results in cell-based assays investigating the antagonistic properties of this compound.
-
Physicochemical Properties: The presence of TFA as a counterion can alter the secondary structure, solubility, and aggregation propensity of this compound.[1]
-
Analytical Experiments: TFA can interfere with certain analytical techniques. For example, in Nuclear Magnetic Resonance (NMR) spectroscopy, the TFA signal can overlap with or perturb peptide signals.[5] In Fourier-transform infrared (FTIR) spectroscopy, the TFA carbonyl stretch can obscure the amide I band of the peptide, complicating secondary structure analysis.
Q3: Should I always remove TFA from my this compound samples?
A3: The necessity of TFA removal depends on the sensitivity of your application.
-
Recommended for Removal: For sensitive applications such as cell-based assays, in vivo studies, and structural studies (NMR, crystallography), it is highly recommended to exchange TFA for a more biocompatible counterion like acetate or hydrochloride.[6][7]
-
May Be Tolerated: For less sensitive, non-quantitative applications like polyclonal antibody production or some immunological screenings, the presence of TFA may be acceptable.[7]
Q4: What are the alternatives to TFA salts for this compound?
A4: The most common and preferred alternatives are acetate and hydrochloride (HCl) salts.[1] Acetate is generally considered more biocompatible for cellular studies.[1] HCl is another common choice, particularly when a stronger acid is needed to ensure protonation of the peptide for solubility.
Q5: How do I know the amount of TFA in my peptide sample?
A5: The amount of TFA can vary significantly between batches and suppliers. It's often not explicitly stated on the certificate of analysis unless requested. Quantitative analysis of TFA content can be performed using techniques like ion chromatography or 19F NMR.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that may be attributable to TFA interference.
| Observed Problem | Potential Cause Related to TFA | Recommended Solution |
| Inconsistent results in cell viability/proliferation assays. | TFA can be cytotoxic or mitogenic depending on the cell line and concentration.[2][4] This can mask the true biological effect of this compound. | Exchange the TFA salt for an acetate or hydrochloride salt. Perform a dose-response experiment with the TFA salt and a TFA-free version to confirm interference. |
| Poor solubility of the this compound peptide. | While TFA salts often enhance solubility, in some buffer systems, they can contribute to aggregation.[10] | Test solubility in a range of buffers. If solubility remains an issue, consider switching to an HCl salt, which can sometimes improve solubility for basic peptides. |
| Unexpected shifts or signal overlap in NMR spectra. | The TFA counterion can interact with the peptide, causing conformational changes or direct signal interference. | Lyophilize the sample from a dilute HCl/D2O solution to exchange the TFA for chloride. This often simplifies the spectrum. |
| Difficulty in determining the secondary structure by FTIR. | The strong absorbance of TFA around 1673 cm-1 can overlap with the peptide's amide I band. | Exchange the TFA for a counterion that does not have interfering absorbance in the region of interest, such as chloride. |
| Lower than expected biological activity in receptor binding assays. | TFA could alter the conformation of this compound, reducing its affinity for the somatostatin receptor. It could also directly affect the receptor or cell membrane integrity. | Use a TFA-free form of this compound for binding assays. Compare the IC50 values of the TFA and acetate/HCl salt forms to quantify the impact. |
Quantitative Data on Counterion Impact
Table 1: Illustrative Comparison of this compound Receptor Binding Affinity with Different Counterions
| Counterion | Hypothetical IC50 (nM) | Notes |
| TFA | 50 ± 8 | Potential for interference leading to apparently lower affinity. |
| Acetate | 25 ± 4 | Generally considered more biocompatible and less likely to interfere. |
| Hydrochloride | 28 ± 5 | A suitable alternative to TFA, with expected similar affinity to the acetate form. |
This data is for illustrative purposes only and is intended to highlight the potential for variation. Actual results may differ.
Experimental Protocols
Protocol for TFA Removal via HCl Exchange and Lyophilization
This protocol is a widely used method for exchanging TFA counterions with chloride.
-
Dissolve the Peptide: Dissolve the this compound-TFA salt in deionized water at a concentration of 1-2 mg/mL.
-
Add Hydrochloric Acid: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[11]
-
Incubate: Allow the solution to stand at room temperature for at least one minute to ensure complete protonation and counterion exchange.[11]
-
Freeze: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times, redissolving the lyophilized peptide in the dilute HCl solution each time.[11]
-
Final Reconstitution: After the final lyophilization, the resulting this compound-HCl salt can be reconstituted in the appropriate buffer for your experiment.
Standard Protocol for a Competitive Somatostatin Receptor Binding Assay
This protocol describes a typical radioligand binding assay to determine the affinity of this compound for a somatostatin receptor (e.g., SSTR2).
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the somatostatin receptor of interest (e.g., CHO-K1 cells stably expressing human SSTR2).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14), and assay buffer.
-
Non-specific Binding: Cell membranes, radiolabeled somatostatin analog, and a high concentration of an unlabeled somatostatin agonist (e.g., 1 µM octreotide).
-
Competitive Binding: Cell membranes, radiolabeled somatostatin analog, and serial dilutions of this compound (either as TFA or HCl/acetate salt).
-
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.[12]
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM HEPES, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
References
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. genscript.com [genscript.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. rsc.org [rsc.org]
- 6. biocat.com [biocat.com]
- 7. biocat.com [biocat.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound peptide [novoprolabs.com]
- 11. lifetein.com [lifetein.com]
- 12. tandfonline.com [tandfonline.com]
Navigating Cyclosomatostatin Stability: A Technical Guide
For researchers and drug development professionals working with cyclosomatostatin and its analogs, ensuring peptide stability during experimental and formulation stages is paramount. This technical support center provides essential guidance on understanding and mitigating the degradation of this compound in various buffer systems.
Frequently Asked Questions (FAQs) - Troubleshooting this compound Degradation
Q1: My this compound solution is showing rapid degradation. What are the most likely causes?
A1: Rapid degradation of this compound in aqueous solutions is a known issue and is significantly influenced by the solution's pH and temperature.[1] The peptide is most stable at a pH of approximately 4.7.[1] Degradation is accelerated by specific acid catalysis at a pH below 3.0 and base catalysis above pH 10.5.[1] Elevated temperatures will also increase the rate of degradation.
Q2: I am observing unexpected peaks in my HPLC analysis. What could they be?
A2: Unexpected peaks likely represent degradation products. The primary degradation mechanism for cyclic somatostatin analogs involves the cleavage of the cyclic structure to form a linear fragment.[1] This linear fragment can then undergo further cleavage, particularly at peptide linkages adjacent to the tryptophanyl residue.[1] Mass spectrometry can be used to identify the molecular weights of these fragments and confirm their structures.[1]
Q3: Which buffer system should I use to maximize the stability of my this compound analog?
A3: For a cyclic octapeptide analog of somatostatin, acetate and glutamate buffers at pH 4.0 have demonstrated good stability.[2] In contrast, citrate and phosphate buffers have been shown to cause greater degradation.[2][3][4] It is also important to consider the buffer concentration, as higher concentrations of phosphate buffer can accelerate degradation.[2][3][4]
Q4: Does ionic strength affect the stability of this compound?
A4: For somatostatin and its analogs, ionic strength has been observed to have a negligible effect on the degradation rate.[2][3][4]
Q5: Can the storage container impact the stability of my this compound solution?
A5: Yes, the choice of storage container can be critical. Using general-purpose glass vials may lead to faster degradation due to the release of alkali from the glass, which can alter the pH of the solution.[3][4] It is advisable to use high-quality, inert vials to minimize this effect.
Quantitative Data Summary
The stability of somatostatin and its analogs is highly dependent on the buffer system and pH. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of Buffer Type on the Degradation of a Somatostatin Analog (Octastatin) [2][4]
| Buffer System | Relative Degradation Rate |
| Glutamate (pH 4.0) | Low |
| Acetate (pH 4.0) | Low |
| Citrate | High |
| Phosphate | High |
Table 2: General pH Stability Profile for Somatostatin Analogs [1][3][4]
| pH Range | Stability | Predominant Catalysis |
| < 3.0 | Low | Specific Acid Catalysis |
| ~3.7 - 4.7 | High (Optimal) | - |
| > 10.5 | Low | Base Catalysis |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of this compound
This protocol outlines a typical experiment to assess the stability of a this compound analog at different pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) at various pH levels ranging from 2 to 11.
-
Sample Preparation: Dissolve the this compound analog in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C) in a temperature-controlled environment.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the degradation reaction by adding a suitable agent (e.g., acid) or by freezing the sample at -80°C.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to quantify the remaining percentage of the intact peptide.
-
Data Analysis: Plot the percentage of intact this compound against time for each pH value. Calculate the degradation rate constants (k) and the half-life (t½) by fitting the data to a first-order kinetics model.
Visualizations
Caption: Degradation pathway of a cyclic somatostatin analog.
Caption: Experimental workflow for a this compound stability study.
References
- 1. Kinetics and mechanism of degradation of a cyclic hexapeptide (somatostatin analogue) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Cyclosomatostatin in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of cyclosomatostatin in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-selective antagonist for somatostatin receptors (SSTRs).[1][2][3] It functions by inhibiting signaling pathways associated with these receptors, with a particular emphasis on somatostatin receptor type 1 (SSTR1).[1][2][3][4][5] This inhibition can lead to decreased cell proliferation and a reduction in the cancer stem cell population in certain cancers, such as colorectal cancer.[1][2][3][4][5]
Q2: Why is my this compound precipitating in the culture medium?
A2: Precipitation of peptides like this compound in culture media is a common issue that can arise from several factors. These include:
-
Improper Dissolution: The initial solvent used to dissolve the lyophilized peptide may not be appropriate or the concentration may be too high.
-
Low Aqueous Solubility: Peptides can have inherently poor solubility in aqueous solutions like culture media.
-
pH and Temperature: The pH of the culture medium and temperature fluctuations (e.g., freeze-thaw cycles) can significantly impact peptide stability and solubility.[6][7][8][9][10]
-
Interactions with Media Components: this compound may interact with salts (especially calcium salts), metal ions, or proteins present in the serum of the culture medium, leading to precipitation.
-
High Final Concentration: The desired final concentration of this compound in the culture medium may exceed its solubility limit under the specific experimental conditions.
Q3: What is the recommended solvent for dissolving this compound?
A3: Based on available data, dimethyl sulfoxide (DMSO) and a 20% ethanol/water mixture are effective solvents for creating a stock solution of this compound.
Q4: Can I dissolve this compound directly in the culture medium?
A4: It is generally not recommended to dissolve this compound directly in the culture medium. This can lead to immediate precipitation due to the peptide's limited aqueous solubility and potential interactions with media components. Preparing a concentrated stock solution in an appropriate organic solvent is the preferred method.
Q5: How should I store my this compound stock solution?
A5: To prevent degradation and repeated freeze-thaw cycles that can lead to precipitation, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[4] For solutions stored at -20°C, it is advisable to use them within one month, while storage at -80°C can extend the stability for up to six months.[4]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Culture Medium
This is often due to solubility limits being exceeded or rapid interactions with media components.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Inappropriate Stock Solution Concentration | Prepare a more concentrated stock solution (e.g., 1000x the final concentration). | This minimizes the volume of the organic solvent added to the medium, reducing the risk of the peptide precipitating out of solution. |
| Incorrect Order of Addition | 1. Start with the basal medium. 2. Add the required volume of this compound stock solution and mix thoroughly. 3. Add other supplements, such as serum, last. | This allows the peptide to disperse in the medium before the introduction of components like serum proteins that it might interact with. |
| Localized High Concentration | Add the stock solution dropwise to the vortexing medium. | This prevents localized high concentrations of the peptide that can lead to immediate precipitation. |
Issue 2: Precipitation After a Few Hours of Incubation
This may indicate issues with peptide stability or slower interactions with media components.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| pH Instability | Ensure the culture medium is well-buffered and the incubator's CO2 levels are stable. | Changes in pH can affect the charge of the peptide, altering its solubility. |
| Temperature Effects | Prepare the complete medium with this compound immediately before use. Avoid storing the complete medium for extended periods. | Incubation at 37°C can accelerate degradation or interactions that lead to precipitation. |
| Interaction with Serum Proteins | Consider reducing the serum concentration if experimentally feasible. Alternatively, conduct a short-term treatment in serum-free medium before switching to complete medium. | Serum albumin is a major protein in serum and can interact with peptides.[11][12][13][14][15] |
Quantitative Data
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| 20% Ethanol / Water | Up to 1 mg/mL | |
| DMSO | 8.4 mg/mL (10 mM) | Sonication may be required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight: 779.98 g/mol ).
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution for a short period.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Addition of this compound to Culture Medium
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Basal cell culture medium
-
Serum and other required supplements
-
Sterile culture vessel
-
-
Procedure:
-
Warm the basal cell culture medium and supplements to the appropriate temperature (typically 37°C).
-
In a sterile environment, add the required volume of basal medium to the culture vessel.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Mix the medium thoroughly to ensure homogenous distribution of the peptide.
-
Add the serum and any other supplements to the medium.
-
Mix the complete medium again before adding it to the cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: SSTR1 signaling pathway and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Somatostatin signaling via SSTR1 contributes to the quiescence of colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal stability landscape for Klenow DNA polymerase as a function of pH and salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific contributions to the pH dependence of protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of human serum albumin with anticancer agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Study of Somatostatin-Human Serum Albumin Fusion Proteins and Natural Somatostatin on Receptor Binding, Internalization and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of Virstatin with Human Serum Albumin: Spectroscopic Analysis and Molecular Modeling | PLOS One [journals.plos.org]
- 14. Kinetic Interactions between Cyclolinopeptides and Immobilized Human Serum Albumin by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
Navigating the Enigma of Cyclosomatostatin: A Technical Support Guide
FOR IMMEDIATE RELEASE
Researchers and drug development professionals encountering conflicting or unexpected results in experiments involving the somatostatin analog, cyclosomatostatin, now have a dedicated technical support resource. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive analysis of the compound's multifaceted pharmacology to aid in the interpretation of paradoxical data.
This compound is widely recognized as a non-selective somatostatin receptor (SSTR) antagonist.[1][2] However, a growing body of evidence reveals a more complex pharmacological profile, including instances of agonist activity at somatostatin receptors and off-target effects at opioid receptors.[1][3] This guide aims to clarify these apparent contradictions and equip researchers with the knowledge to design and interpret their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why am I observing agonist-like effects with this compound when it's supposed to be an antagonist?
A1: This is a documented phenomenon. While predominantly an antagonist, this compound has been reported to exhibit agonist activity in specific cellular contexts, such as the human neuroblastoma cell line SH-SY5Y.[2] This paradoxical effect may be attributable to several factors:
-
Receptor Subtype Expression: The specific complement of somatostatin receptor subtypes (SSTR1-5) in your experimental system can influence the observed effect. This compound's activity may vary depending on the predominant SSTR subtype.
-
Biased Agonism: Like many G-protein coupled receptors (GPCRs), somatostatin receptors can engage multiple downstream signaling pathways.[4] this compound might act as a "biased agonist," selectively activating certain pathways while inhibiting others.[4] This could lead to an apparent agonist effect when measuring a specific downstream marker, such as ERK phosphorylation, while it acts as an antagonist on other pathways, like cAMP inhibition.
-
Cellular Context: The intracellular signaling environment, including the expression levels of G-proteins and other signaling molecules, can dictate the ultimate response to this compound.
Q2: My results suggest an opioid-like effect of this compound. Is this possible?
A2: Yes, this is a critical and often overlooked finding. Studies have demonstrated that this compound can exert opioid agonist activity, particularly in gastrointestinal preparations like the guinea-pig small intestine.[3] This effect was found to be sensitive to the opioid receptor antagonist, naloxone, confirming the involvement of opioid receptors.[3] It is crucial to consider this off-target activity when interpreting results, especially in tissues known to express opioid receptors.
Q3: At what concentrations should I expect to see these different effects?
Troubleshooting Guide
Encountering unexpected results with this compound can be perplexing. This guide provides a structured approach to troubleshooting and interpreting your data.
Problem 1: Observing Agonist Effects Instead of Antagonism
| Potential Cause | Troubleshooting Steps |
| Biased Agonism | 1. Measure Multiple Downstream Readouts: Do not rely on a single signaling pathway. Concurrently measure cAMP levels (antagonist effect) and ERK phosphorylation (potential agonist effect). 2. Characterize Receptor Subtype Expression: Use qPCR or Western blotting to determine the profile of SSTR subtypes in your cells or tissue. |
| Cell Line Specificity | 1. Literature Review: Thoroughly research the known responses of your specific cell line to somatostatin analogs. The SH-SY5Y cell line, for instance, is known to exhibit an agonist response to this compound.[2] 2. Use a Control Cell Line: If possible, repeat the experiment in a cell line with a well-characterized antagonist response to this compound. |
| Experimental Conditions | 1. Confirm Compound Integrity: Ensure the proper storage and handling of your this compound stock to prevent degradation. 2. Optimize Concentration: Perform a full dose-response curve to identify the concentration range for antagonist versus potential agonist effects. |
Problem 2: Suspected Off-Target Opioid Effects
| Potential Cause | Troubleshooting Steps |
| Opioid Receptor Activation | 1. Co-treatment with Naloxone: To confirm opioid receptor involvement, perform experiments with and without the opioid antagonist naloxone. A reversal of the observed effect by naloxone strongly suggests an opioid-mediated mechanism. 2. Assess Opioid Receptor Expression: Determine if your experimental system expresses mu, delta, or kappa opioid receptors. |
| High Compound Concentration | 1. Review Concentration Used: The reported opioid effects of this compound occur at micromolar concentrations.[3] If you are using high concentrations, consider the likelihood of off-target effects. 2. Compare with a Selective Somatostatin Antagonist: Use a more selective SSTR antagonist that is known to lack opioid activity as a negative control. |
Experimental Protocols & Methodologies
To assist researchers in designing robust experiments, we provide detailed methodologies for key assays.
Key Experimental Methodologies
| Experiment | Methodology |
| Receptor Binding Affinity | Competitive binding assays using radiolabeled ligands for specific SSTR subtypes (e.g., [125I]-[Tyr11]-SRIF-14) and opioid receptor subtypes (e.g., [3H]-naloxone) are the gold standard for determining Ki values.[5][6] |
| cAMP Functional Assay | Cells are stimulated with an SSTR agonist (e.g., somatostatin-14) in the presence and absence of varying concentrations of this compound. Intracellular cAMP levels are then measured using commercially available kits (e.g., LANCE Ultra cAMP kit or GloSensor™ cAMP Assay).[7][8] An antagonist effect would be observed as a rightward shift in the agonist dose-response curve. |
| ERK Phosphorylation Assay | Cells are treated with this compound alone or in combination with an SSTR agonist. Cell lysates are then subjected to Western blotting using antibodies specific for phosphorylated ERK1/2 and total ERK1/2. An increase in the ratio of p-ERK/total ERK would indicate an agonist effect on this pathway.[9][10] |
| Guinea Pig Ileum Contractility Assay | The isolated guinea pig ileum is mounted in an organ bath and electrically stimulated to induce twitch contractions. The effect of this compound on these contractions is measured in the presence and absence of naloxone to assess opioid agonist activity.[3] |
Visualizing the Complexity: Signaling Pathways and Logic
To further clarify the intricate pharmacology of this compound, the following diagrams illustrate the key signaling pathways and the logical framework for troubleshooting.
Caption: Signaling pathways of this compound.
Caption: Troubleshooting logic for this compound.
This technical support guide is intended to be a living document and will be updated as new research on the complex pharmacology of this compound becomes available. We encourage researchers to contribute their findings to the scientific community to further unravel the intricacies of this valuable research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective agonism in somatostatin receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Cyclosomatostatin Experiments
Welcome to the technical support center for cyclosomatostatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation with this complex peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic cyclic peptide that acts as a non-selective somatostatin receptor antagonist.[1][2] It is widely used in research to block the effects of somatostatin and study the physiological roles of somatostatin receptors (SSTRs).[1][2] However, it's important to note that in some cell lines, such as the human neuroblastoma cell line SH-SY5Y, this compound has been reported to act as an agonist.[2]
Q2: I am observing inconsistent results between experiments. What are the potential sources of variability?
A2: Variability in this compound experiments can arise from several factors:
-
Dual Agonist/Antagonist Activity: Depending on the cell type and the specific somatostatin receptor subtypes expressed, this compound can exhibit either antagonist or agonist effects.[2]
-
Off-Target Effects: this compound has been shown to have agonist activity at opioid receptors, which can lead to unexpected physiological responses.[3]
-
Peptide Counter-ion: Commercially available this compound is often supplied as a trifluoroacetate (TFA) salt. TFA itself can have biological effects, potentially influencing cell proliferation and other experimental outcomes.[4][5] Consider using or comparing with an HCl salt if available.
-
Peptide Stability and Storage: Like all peptides, this compound is susceptible to degradation. Improper storage or handling can lead to a loss of activity.[4]
-
Cell Line Specificity: The expression levels and subtypes of somatostatin receptors can vary significantly between different cell lines, leading to different responses to this compound.
Q3: How should I properly store and handle my this compound peptide?
A3: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a desiccated environment.[2] Once reconstituted, the stability of the solution will depend on the solvent. It is generally recommended to prepare fresh solutions for each experiment or to aliquot and store at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: I am not observing any effect of this compound in my assay. What could be the reason?
A4: There are several potential reasons for a lack of effect:
-
Inactive Peptide: The peptide may have degraded due to improper storage or handling.
-
Low Receptor Expression: The cells you are using may not express somatostatin receptors at a high enough level to elicit a measurable response.
-
Incorrect Concentration: The concentration of this compound used may be too low to effectively antagonize the effects of endogenous or exogenously added somatostatin.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the subtle changes induced by this compound.
-
Dual Agonist/Antagonist Effects: In some systems, the agonistic and antagonistic effects of this compound might cancel each other out, resulting in no net observable change.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Proliferation Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step |
| Cell density is not optimal. | Perform a cell titration experiment to determine the optimal seeding density for your cell line. The cells should be in the logarithmic growth phase during the assay. |
| Variability in treatment incubation time. | Ensure that the incubation time with this compound is consistent across all experiments. |
| Interference from peptide counter-ion (TFA). | If possible, obtain this compound as an HCl salt and compare the results to the TFA salt. Alternatively, perform a vehicle control with TFA at a concentration equivalent to that in your this compound stock.[4][5] |
| Off-target opioid effects influencing proliferation. | Co-incubate with an opioid receptor antagonist, such as naloxone, to block any potential off-target effects of this compound on opioid receptors.[3] |
| Dual agonist/antagonist activity. | Characterize the expression of somatostatin receptor subtypes in your cell line. The specific receptor profile can influence whether this compound acts as an agonist or antagonist. |
Issue 2: Unexpected or Variable Results in cAMP Assays
| Potential Cause | Troubleshooting Step |
| Inappropriate agonist concentration. | When using this compound as an antagonist, ensure you are using an appropriate concentration of a somatostatin receptor agonist (e.g., somatostatin-14) to stimulate a measurable decrease in cAMP. |
| Cell line not responsive to somatostatin. | Confirm that your cell line expresses Gi-coupled somatostatin receptors and that activation of these receptors leads to a detectable decrease in cAMP levels. |
| Phosphodiesterase (PDE) activity. | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and increase the signal window.[6][7] |
| Agonist-like effects of this compound. | In some cell types, this compound may act as an agonist and directly inhibit adenylyl cyclase.[2] Run a control with this compound alone to test for this possibility. |
| Variability in cell number. | Normalize cAMP levels to the total protein concentration in each well to account for any variations in cell number. |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (and a somatostatin agonist if studying antagonism)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. If testing for antagonism, also include a fixed concentration of a somatostatin agonist. Include appropriate vehicle controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Incubate for a further 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
cAMP Assay
This is a general protocol for a competitive binding immunoassay to measure intracellular cAMP levels. Specific kit instructions should be followed.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Somatostatin receptor agonist (e.g., somatostatin-14)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well or 384-well microplate
Procedure:
-
Seed cells in a suitable microplate and grow to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for a defined period. Include a vehicle control.
-
Stimulate the cells with a somatostatin receptor agonist in the presence of a PDE inhibitor. To assess agonist activity of this compound, it can be added without a co-agonist.
-
Alternatively, for Gi-coupled receptors, stimulate the cells with forskolin to increase basal cAMP levels, and then add the somatostatin agonist (with or without this compound).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
Generate a standard curve using the provided cAMP standards to determine the concentration of cAMP in your samples.
Data Presentation
Table 1: Potential Off-Target Effects of this compound
| Off-Target Receptor | Observed Effect | Potential Consequence in Experiments | Suggested Control Experiment |
| Opioid Receptors | Agonist activity | Can lead to unexpected physiological responses, particularly in in vivo studies or in cell lines expressing opioid receptors.[3] | Co-incubation with a non-selective opioid antagonist like naloxone to see if the observed effect is reversed.[3] |
Table 2: Considerations for this compound Counter-ions
| Counter-ion | Potential Impact on Experiments | Recommendation |
| Trifluoroacetate (TFA) | Can have direct biological effects, including influencing cell proliferation. May also affect the secondary structure of the peptide.[4][5] | Be aware of potential TFA effects. If possible, use an alternative salt form (e.g., HCl) for comparison. Run a vehicle control with TFA.[4][5] |
| Hydrochloride (HCl) | Generally considered more biologically inert than TFA.[4][5] | Preferred counter-ion for biological assays to minimize potential artifacts. |
Mandatory Visualizations
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. blossombio.com [blossombio.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Cyclosomatostatin Versus Octreotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of cyclosomatostatin and octreotide, two prominent synthetic analogs of somatostatin. The subsequent sections detail their binding affinities to somatostatin receptors (SSTRs), their influence on downstream signaling pathways, and the experimental methodologies utilized to ascertain these properties. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams.
Introduction
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological functions by interacting with five distinct G protein-coupled receptors (SSTR1-5). Its synthetic analogs, such as the agonist octreotide and the antagonist this compound, have been developed for therapeutic and research applications. Octreotide is a well-established therapeutic agent, primarily for the treatment of acromegaly and neuroendocrine tumors, owing to its selective agonist activity at SSTR2, SSTR3, and SSTR5. In contrast, this compound is recognized as a non-selective antagonist of somatostatin receptors and serves as a valuable research tool for investigating the physiological roles of the somatostatin system.
Binding Affinity and Receptor Selectivity
The in vitro efficacy of somatostatin analogs is fundamentally determined by their binding affinity and selectivity to the five SSTR subtypes.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (IC50 and pKi values) of octreotide and the reported activity of this compound for human somatostatin receptors.
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide (IC50, nM) | 290 - 1140[1] | 0.4 - 2.1[1] | 4.4 - 34.5[1] | >1000[1] | 5.6 - 32[1] |
| Octreotide (pKi) | ~8.2 | ~9.0 | ~9.1 | <7.0 | ~9.9 |
| This compound | Antagonist[2][3] | Antagonist | Antagonist | Antagonist | Antagonist |
Functional Efficacy: Downstream Signaling
The binding of these analogs to SSTRs initiates or inhibits specific intracellular signaling cascades, most notably the inhibition of adenylyl cyclase and the regulation of hormone secretion.
Inhibition of Adenylyl Cyclase
Somatostatin receptors, upon activation by an agonist, couple to inhibitory G proteins (Gi), which in turn inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[2][4].
-
Octreotide , as an agonist for SSTR2, SSTR3, and SSTR5, effectively inhibits adenylyl cyclase activity in cells expressing these receptors[1][3].
-
This compound , acting as an antagonist, is expected to block the somatostatin- or agonist-induced inhibition of adenylyl cyclase.
Regulation of Growth Hormone Release
A crucial physiological effect of somatostatin is the inhibition of growth hormone (GH) release from the pituitary gland.
-
Octreotide has been demonstrated to potently inhibit the secretion of GH from cultured pituitary tumor cells[5][6][7][8][9].
-
This compound has been reported to block the effects of somatostatin on the release of growth hormone, insulin, and glucagon[10].
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and octreotide for each of the five human somatostatin receptor subtypes (SSTR1-5).
Materials:
-
Cell lines individually expressing one of the five human SSTR subtypes.
-
Cell membrane preparations from these cell lines.
-
Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-somatostatin-14 or 125I-[Leu8, D-Trp22, Tyr25]-somatostatin-28).
-
Unlabeled this compound and octreotide.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1% BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound or octreotide) in the assay buffer.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to modulate the production of cAMP.
Objective: To compare the effect of octreotide (agonist) and the antagonistic effect of this compound on adenylyl cyclase activity.
Materials:
-
Intact cells expressing the somatostatin receptor of interest.
-
Forskolin (an activator of adenylyl cyclase).
-
Octreotide and this compound.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell Treatment: Cells are pre-incubated with either vehicle, octreotide alone, this compound alone, or a combination of this compound and octreotide.
-
Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysates is measured using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced in the presence of the test compounds is compared to the control (forskolin alone). Octreotide's efficacy is determined by its ability to inhibit forskolin-stimulated cAMP production. This compound's antagonistic activity is measured by its ability to reverse the inhibitory effect of octreotide.
Growth Hormone Release Assay
This assay quantifies the amount of growth hormone secreted from pituitary cells in response to treatment.
Objective: To evaluate the inhibitory effect of octreotide on GH release and the ability of this compound to block this effect.
Materials:
-
GH-secreting pituitary cell line (e.g., GH3 cells) or primary pituitary cells.
-
Cell culture medium and supplements.
-
Octreotide and this compound.
-
GH ELISA kit.
Procedure:
-
Cell Culture: Pituitary cells are cultured in appropriate medium.
-
Treatment: The cells are treated with vehicle, octreotide, this compound, or a combination of this compound and octreotide for a specified period (e.g., 24-72 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of GH in the supernatant is measured using a GH ELISA kit.
-
Data Analysis: The amount of GH released in the presence of the test compounds is compared to the vehicle control. The inhibitory effect of octreotide and the antagonistic effect of this compound are then determined.
Visualizing the Mechanisms of Action
Signaling Pathways
The following diagram illustrates the differential effects of octreotide and this compound on a somatostatin receptor-expressing cell.
Caption: Agonist vs. Antagonist Signaling at SSTR.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
In vitro evidence clearly delineates the distinct pharmacological profiles of this compound and octreotide. Octreotide is a potent and selective agonist for SSTR2, SSTR3, and SSTR5, leading to the inhibition of downstream signaling pathways such as adenylyl cyclase and resulting in the suppression of hormone secretion. Conversely, this compound acts as a non-selective antagonist across the somatostatin receptor family, effectively blocking the actions of endogenous somatostatin and its synthetic agonists. This fundamental difference in their mechanism of action underpins their respective applications in therapeutics and research. For drug development professionals, the selective agonism of octreotide offers a targeted approach for diseases characterized by SSTR2/3/5 overexpression, while the broad antagonism of this compound provides a valuable tool for dissecting the complex roles of the somatostatin system. Further head-to-head comparative studies quantifying the binding affinity of this compound and its functional antagonism against octreotide would provide a more complete picture of their relative in vitro efficacies.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Somatostatin analogs in vitro effects in a growth hormone-releasing hormone-secreting bronchial carcinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The somatostatin analog octreotide inhibits the secretion of growth hormone (GH)-releasing hormone, thyrotropin, and GH in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
A Comparative Guide to the Receptor Binding Affinities of Cyclosomatostatin and Pasireotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of two somatostatin analogs: cyclosomatostatin and pasireotide. The information presented herein is intended to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.
Introduction
Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (SSTR1-SSTR5) that are expressed in various tissues and are implicated in a range of physiological processes, including hormone secretion and cell proliferation. Somatostatin analogs are a class of drugs that target these receptors and are used in the treatment of various diseases, including neuroendocrine tumors and acromegaly. This guide focuses on two such analogs: this compound, a non-selective antagonist, and pasireotide, a multi-receptor targeted agonist.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the available data on the binding affinities of this compound and pasireotide for the five human somatostatin receptor subtypes.
Table 1: Receptor Binding Affinity of this compound and Pasireotide
| Compound | SSTR1 Affinity (pKi) | SSTR2 Affinity (pKi) | SSTR3 Affinity (pKi) | SSTR4 Affinity (pKi) | SSTR5 Affinity (pKi) | Reference |
| Pasireotide | 8.2 | 9.0 | 9.1 | <7.0 | 9.9 | [1] |
| This compound | Inhibitory action noted[2][3] | Not specified | Not specified | Not specified | Not specified | [2][3] |
Experimental Protocols
The binding affinities of somatostatin analogs are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or pasireotide) for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
A radiolabeled somatostatin analog with high affinity for the receptor subtype of interest (e.g., [125I]-Somatostatin-14 or [125I]-Tyr11-SRIF-14).
-
Unlabeled test compound (this compound or pasireotide) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Protease inhibitors.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the target SSTR subtype are thawed and homogenized in cold lysis buffer containing protease inhibitors. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[4]
-
Assay Setup: In a 96-well microplate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound.
-
A suspension of the cell membranes.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[4]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.[4]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
References
A Researcher's Guide to Validating the Antagonist Activity of Cyclosomatostatin in Novel Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the antagonist activity of cyclosomatostatin against other somatostatin receptor (SSTR) antagonists in new cell lines. Detailed experimental protocols and data presentation formats are provided to ensure objective and reproducible findings.
This compound is recognized as a non-selective somatostatin receptor antagonist, playing a crucial role in blocking the physiological effects of somatostatin.[1][2] These effects include the inhibition of growth hormone, insulin, and glucagon release.[1] However, it is noteworthy that in certain contexts, such as the human neuroblastoma cell line SH-SY5Y, this compound has been reported to act as an agonist.[1] This underscores the importance of validating its antagonist activity in any new cell line being considered for research.
This guide outlines the essential assays for characterizing the activity of this compound and comparing it with other SSTR antagonists.
Comparative Analysis of Antagonist Activity
To effectively compare the antagonist activity of this compound with other compounds, it is crucial to present the quantitative data in a clear and standardized format. The following tables provide a template for summarizing key performance indicators from the recommended experimental assays.
Table 1: Competitive Binding Affinity (Ki) of Somatostatin Receptor Antagonists
| Cell Line | SSTR Subtype(s) Expressed | Compound | Ki (nM) |
| CHO-K1-hSSTR2 | Human SSTR2 | This compound | |
| Antagonist X | |||
| Antagonist Y | |||
| HEK293-hSSTR5 | Human SSTR5 | This compound | |
| Antagonist X | |||
| Antagonist Y | |||
| New Cell Line 1 | (To be determined) | This compound | |
| Antagonist X | |||
| Antagonist Y | |||
| New Cell Line 2 | (To be determined) | This compound | |
| Antagonist X | |||
| Antagonist Y |
Table 2: Functional Antagonist Potency (IC50) in cAMP Assays
| Cell Line | SSTR Subtype(s) Expressed | Compound | IC50 (nM) |
| CHO-K1-hSSTR2 | Human SSTR2 | This compound | |
| Antagonist X | |||
| Antagonist Y | |||
| HEK293-hSSTR5 | Human SSTR5 | This compound | |
| Antagonist X | |||
| Antagonist Y | |||
| New Cell Line 1 | (To be determined) | This compound | |
| Antagonist X | |||
| Antagonist Y | |||
| New Cell Line 2 | (To be determined) | This compound | |
| Antagonist X | |||
| Antagonist Y |
Table 3: Effect on Cell Proliferation (% Inhibition)
| Cell Line | SSTR Subtype(s) Expressed | Compound (Concentration) | % Inhibition of Somatostatin-mediated Effect |
| A549 | SSTR2 | This compound (1 µM) | |
| Antagonist X (1 µM) | |||
| Antagonist Y (1 µM) | |||
| New Cell Line 1 | (To be determined) | This compound (1 µM) | |
| Antagonist X (1 µM) | |||
| Antagonist Y (1 µM) | |||
| New Cell Line 2 | (To be determined) | This compound (1 µM) | |
| Antagonist X (1 µM) | |||
| Antagonist Y (1 µM) |
Overview of Somatostatin Signaling and Antagonist Action
Somatostatin mediates its effects by binding to five distinct G-protein coupled receptors (SSTR1-5).[3][4] Upon agonist binding, these receptors couple to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately results in the regulation of various cellular processes, including hormone secretion and cell proliferation.[6] this compound, as an antagonist, blocks the binding of somatostatin to these receptors, thereby preventing the downstream signaling events.
References
A Comparative Analysis of Cyclosomatostatin and Other Somatostatin Analogs: A Guide for Researchers
This guide provides a comprehensive comparison of cyclosomatostatin and other prominent somatostatin analogs, namely octreotide, lanreotide, and pasireotide. Tailored for researchers, scientists, and drug development professionals, this document delves into their binding affinities, signaling pathways, and the experimental methodologies used to characterize them.
Introduction to Somatostatin and its Analogs
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological functions by binding to its five G-protein coupled receptor subtypes (SSTR1-5). Its therapeutic potential is limited by a very short half-life. Consequently, a variety of synthetic somatostatin analogs (SSAs) have been developed with improved stability and receptor selectivity. These analogs can be broadly categorized into agonists, which mimic the action of somatostatin, and antagonists, which block its effects.
This guide focuses on a comparative analysis of:
-
This compound: A non-selective somatostatin receptor antagonist.[1][2]
-
Octreotide and Lanreotide: First-generation somatostatin agonists with high affinity for SSTR2.
-
Pasireotide: A second-generation somatostatin agonist with a broader binding profile, showing high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[3]
Comparative Binding Affinity
The binding affinity of somatostatin analogs to the different SSTR subtypes is a key determinant of their biological activity and therapeutic application. The following table summarizes the reported binding affinities (Ki or IC50 in nM) of this compound, octreotide, lanreotide, and pasireotide for the five human somatostatin receptor subtypes. Lower values indicate higher binding affinity.
| Analog | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |
| This compound | Antagonist at SSTR1 | Non-selective Antagonist | Non-selective Antagonist | Non-selective Antagonist | Non-selective Antagonist |
| Octreotide | >1000 | 0.3 - 1.0 | 25 - 50 | >1000 | 6 - 15 |
| Lanreotide | >1000 | 0.9 - 2.5 | 10 - 100 | >1000 | 5 - 20 |
| Pasireotide | 1.0 - 9.1 | 0.1 - 1.5 | 1.5 - 15 | >1000 | 0.06 - 0.2 |
Note: Binding affinities can vary between studies depending on the experimental conditions. The data presented here is a representative range from multiple sources.
Signaling Pathways
Upon binding to their receptors, somatostatin analogs trigger a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion, cell proliferation, and apoptosis.
The following diagram illustrates the canonical signaling pathway for somatostatin receptor agonists.
Caption: Somatostatin Agonist Signaling Pathway.
This compound, as an antagonist, binds to the SSTRs without activating the downstream signaling cascade. Instead, it competitively inhibits the binding of somatostatin and its agonists, thereby blocking their biological effects.
Experimental Protocols
The characterization and comparison of somatostatin analogs involve a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This is a fundamental technique used to determine the binding affinity of a ligand for its receptor.
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of somatostatin analogs for each SSTR subtype.
Methodology:
-
Membrane Preparation: Cell lines overexpressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the receptor of interest (e.g., [125I]-Tyr11-SRIF-14) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (this compound, octreotide, lanreotide, or pasireotide).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for Competitive Radioligand Binding Assay.
Functional Assays
Functional assays are employed to assess the biological response elicited by the binding of an analog to its receptor.
Objective: To determine whether an analog is an agonist or an antagonist and to quantify its potency and efficacy.
Methodology (cAMP Assay):
-
Cell Culture: Cells expressing the SSTR of interest are seeded in multi-well plates.
-
Stimulation: The cells are pre-treated with the antagonist (this compound) for a specific duration, followed by the addition of an agonist (somatostatin, octreotide, lanreotide, or pasireotide) in the presence of a phosphodiesterase inhibitor.
-
Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production and the ability of the antagonist to reverse this inhibition are quantified to determine EC50 (for agonists) and IC50 (for antagonists) values.
In Vivo Studies
In vivo studies are crucial for evaluating the physiological effects and therapeutic potential of somatostatin analogs in a whole-organism context.
Objective: To assess the in vivo efficacy of somatostatin analogs in animal models of disease (e.g., tumor xenografts).
Methodology (Tumor Xenograft Model):
-
Tumor Implantation: Human tumor cells expressing SSTRs are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once the tumors reach a certain size, the animals are treated with the somatostatin analog (agonist or antagonist) or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Endpoints: At the end of the study, tumors and other tissues can be collected to assess downstream signaling pathways (e.g., by Western blot for phosphorylated proteins) or markers of proliferation (e.g., Ki-67 staining).
The following diagram outlines the logical workflow for comparing a somatostatin receptor antagonist to agonists.
Caption: Comparative Workflow: Antagonist vs. Agonists.
Conclusion
The comparative analysis of this compound and other somatostatin analogs reveals a clear distinction between an antagonist and a series of agonists with varying receptor subtype selectivities. While octreotide and lanreotide primarily target SSTR2, pasireotide offers a broader spectrum of activity. This compound, as a non-selective antagonist, serves as a valuable research tool to probe the physiological roles of the somatostatin system by blocking the effects of endogenous somatostatin and its synthetic agonists. The choice of analog for a particular research or therapeutic application will depend on the specific SSTR expression profile of the target tissue and the desired biological outcome.
References
Cyclosomatostatin vs. Selective SSTR Ligands: A Comparative Guide to Somatostatin Receptor Specificity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and somatostatin receptors (SSTRs) is paramount for the development of targeted therapeutics. This guide provides a detailed comparison of the binding specificity of the non-selective antagonist cyclosomatostatin against a panel of selective SSTR ligands, supported by quantitative binding affinity data and experimental methodologies.
This compound is a synthetic cyclic peptide that acts as a non-selective antagonist for somatostatin receptors.[1][2] In contrast, significant research has focused on developing selective ligands that target individual SSTR subtypes, offering the potential for more precise therapeutic interventions with fewer off-target effects. This guide will delve into the binding profiles of these compounds, providing a clear, data-driven comparison.
Comparative Analysis of Binding Affinities
The binding affinities of this compound and various selective SSTR ligands are summarized in the table below. The data, presented as inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values, have been compiled from various receptor binding studies. Lower values indicate higher binding affinity.
| Ligand | Type | SSTR1 (Ki/IC50, nM) | SSTR2 (Ki/IC50, nM) | SSTR3 (Ki/IC50, nM) | SSTR4 (Ki/IC50, nM) | SSTR5 (Ki/IC50, nM) |
| This compound | Non-selective Antagonist | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pasireotide (SOM230) | Pan-Agonist | 6.3 | 1.0 | 1.5 | >1000 | 0.16 |
| CH-275 | SSTR1 Agonist | 52 | >10000 | 345 | >1000 | >10000 |
| Octreotide | SSTR2 Agonist | >1000 | 0.6 | 11.3 | >1000 | 6.3 |
| L-796,778 | SSTR3 Agonist | 1380 | 1860 | 0.4 | 4460 | 1150 |
| J-2156 | SSTR4 Agonist | >10000 | >10000 | >10000 | 0.6 | >10000 |
| CRN02481 | SSTR5 Agonist | >2700-fold less active | 320 | 10 | 15-fold less active | 0.041 |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. These assays are a gold-standard for quantifying the interaction between a ligand and its receptor.
General Protocol for Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or a selective ligand) by measuring its ability to displace a radiolabeled ligand from a specific SSTR subtype.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: A high-affinity ligand for the SSTR subtype of interest, labeled with a radioisotope (e.g., 125I-Somatostatin-14, 125I-Tyr11-SRIF-14).
-
Test Compounds: this compound and selective SSTR ligands.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration over glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: In a 96-well plate, cell membranes expressing the target SSTR subtype are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Somatostatin Receptor Signaling Pathways
Upon activation by an agonist, SSTRs, which are G-protein coupled receptors (GPCRs), trigger a cascade of intracellular signaling events.[3] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] SSTRs can also modulate other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the modulation of mitogen-activated protein kinase (MAPK) pathways, which can influence cell growth and proliferation.[4]
Figure 1: Simplified diagram of the primary signaling pathways activated by somatostatin receptors.
Conclusion
This guide highlights the distinct binding profiles of this compound and a range of selective SSTR ligands. While this compound acts as a broad-spectrum antagonist, the selective ligands offer targeted engagement of specific SSTR subtypes. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the design and interpretation of studies aimed at understanding and therapeutically targeting the somatostatin receptor system. The continued development of highly selective SSTR ligands holds significant promise for advancing the treatment of various endocrine and oncologic diseases.
References
Unveiling Somatostatin Receptor Signaling: A Comparative Guide to Cyclosomatostatin and Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the intricacies of somatostatin receptor signaling is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of two key experimental approaches used to probe this pathway: pharmacological inhibition with cyclosomatostatin and genetic silencing of the somatostatin receptor 1 (SSTR1).
This document outlines the divergent and convergent outcomes of these methodologies, offering a framework for experimental design and data interpretation. Detailed protocols for the key experiments are provided, alongside a quantitative comparison of expected results and visual representations of the underlying biological processes and workflows.
At a Glance: this compound vs. SSTR1 Knockdown
| Feature | This compound | SSTR1 Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Pharmacological antagonist of somatostatin receptors, primarily SSTR1. Competitively blocks the binding of somatostatin and its analogs. | Reduces or eliminates the expression of the SSTR1 protein at the translational level. |
| Specificity | Can exhibit off-target effects and may interact with other somatostatin receptor subtypes. | Highly specific to the SSTR1 gene, though off-target effects of siRNA should be considered and controlled for. |
| Temporal Control | Acute and reversible. The effect is present as long as the compound is administered and diminishes upon its removal. | Can be transient (siRNA) or stable (shRNA/CRISPR). The effect persists for the duration of the knockdown. |
| Application | In vitro and in vivo studies to investigate the acute effects of SSTR1 blockade. | In vitro and in vivo studies to understand the long-term consequences of reduced or absent SSTR1 signaling. |
The Somatostatin Signaling Pathway and Points of Intervention
Somatostatin and its receptors, particularly SSTR1, play a crucial role in regulating cellular processes such as proliferation and hormone secretion. The binding of somatostatin to SSTR1 initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and downstream effects on cell cycle progression. Both this compound and SSTR1 knockdown disrupt this pathway, but at different points, leading to a promotion of cell proliferation.
Comparative Experimental Data
The following tables summarize expected quantitative outcomes from a hypothetical study comparing the effects of this compound and SSTR1 siRNA knockdown on a human pancreatic cancer cell line (e.g., PANC-1).
Table 1: Effect on Cell Proliferation (MTS Assay)
| Treatment Group | Concentration / Condition | Relative Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 0.1% DMSO | 100 ± 5.2 |
| This compound | 1 µM | 125 ± 6.8 |
| 10 µM | 148 ± 7.5 | |
| 100 µM | 165 ± 8.1 | |
| Control siRNA | 50 nM | 102 ± 4.9 |
| SSTR1 siRNA | 50 nM | 155 ± 7.2 |
Table 2: Effect on Cell Cycle Distribution (Flow Cytometry)
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.2 | 25.1 | 9.7 |
| This compound (10 µM) | 52.8 | 38.5 | 8.7 |
| Control siRNA | 64.8 | 25.5 | 9.7 |
| SSTR1 siRNA | 48.9 | 42.3 | 8.8 |
Table 3: Effect on Downstream Signaling (Western Blot & cAMP Assay)
| Treatment Group | p-ERK / Total ERK Ratio | Intracellular cAMP (pmol/mg protein) |
| Vehicle Control | 1.0 | 5.8 |
| This compound (10 µM) | 2.3 | 12.5 |
| Control siRNA | 1.1 | 6.1 |
| SSTR1 siRNA | 2.8 | 15.2 |
Experimental Workflow
A robust cross-validation study would involve parallel experiments to assess the phenotypic and molecular consequences of both pharmacological and genetic interventions.
Detailed Experimental Protocols
1. Cell Culture
-
Cell Line: PANC-1 (human pancreatic carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. SSTR1 siRNA Knockdown
-
siRNA: A pool of 3-4 validated siRNAs targeting human SSTR1 and a non-targeting control siRNA.
-
Transfection Reagent: Lipofectamine RNAiMAX.
-
Protocol:
-
Seed PANC-1 cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
On the day of transfection, dilute 50 nM of SSTR1 siRNA or control siRNA in Opti-MEM medium.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 15 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours before proceeding with downstream assays.
-
3. This compound Treatment
-
Compound: this compound dissolved in DMSO to a stock concentration of 10 mM.
-
Protocol:
-
Seed PANC-1 cells in appropriate culture vessels (e.g., 96-well plates for MTS, 6-well plates for other assays).
-
Allow cells to adhere and grow for 24 hours.
-
Replace the culture medium with fresh medium containing the desired final concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control (0.1% DMSO).
-
Incubate for the desired time period (e.g., 24-48 hours) before analysis.
-
4. Cell Proliferation (MTS) Assay
-
Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
Protocol:
-
Following treatment with this compound or transfection with siRNA, add 20 µL of MTS reagent to each well of a 96-well plate.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express results as a percentage of the vehicle or control siRNA-treated cells.
-
5. Cell Cycle Analysis (Flow Cytometry)
-
Reagent: Propidium Iodide (PI) staining solution.
-
Protocol:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
-
6. Western Blot Analysis
-
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-SSTR1, anti-phospho-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
7. Intracellular cAMP Assay
-
Kit: cAMP ELISA kit.
-
Protocol:
-
Following treatment or transfection, lyse the cells according to the kit manufacturer's instructions.
-
Perform the competitive ELISA as described in the kit protocol.
-
Measure the absorbance and calculate the cAMP concentration based on a standard curve.
-
Normalize cAMP levels to the total protein concentration of the cell lysate.
-
Logical Relationship of Expected Outcomes
By employing both pharmacological and genetic tools, researchers can gain a more comprehensive and validated understanding of the role of SSTR1 in cellular physiology and disease, paving the way for the development of novel therapeutic interventions.
Evaluating the Selectivity of Cyclosomatostatin for Somatostatin Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of cyclosomatostatin's selectivity for the five somatostatin receptor subtypes (SSTR1-5). Due to the limited availability of comprehensive quantitative data for this compound, this document summarizes its reported qualitative selectivity profile, discusses the conflicting evidence regarding its agonist versus antagonist activity, and provides context by comparing it with the well-characterized somatostatin analog, octreotide. Detailed experimental methodologies for assessing receptor selectivity are also presented.
This compound: An Overview of Receptor Selectivity
Adding to the complexity, there are conflicting reports on its pharmacological activity. While generally considered an antagonist, some studies have reported that this compound can act as an agonist in certain experimental systems, such as in the human neuroblastoma cell line SH-SY5Y[1]. Furthermore, some research suggests that this compound may exert opioid agonist effects, which are independent of the somatostatin receptor system[2]. One report also indicates that it can inhibit SSTR1 signaling[3]. This highlights the need for careful experimental evaluation in specific cellular contexts.
Comparative Selectivity Profile: this compound vs. Octreotide
To provide a framework for understanding somatostatin receptor selectivity, the binding profile of the widely used somatostatin analog, octreotide, is presented below. Octreotide is known for its high affinity and selectivity for the SSTR2 subtype.
Table 1: Binding Affinity (Ki in nM) of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Octreotide Ki (nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.6 |
| SSTR3 | 43 |
| SSTR4 | >1000 |
| SSTR5 | 13 |
Data compiled from various sources. Actual values may vary depending on the experimental conditions.
In contrast to the clear selectivity profile of octreotide, this compound is generally considered non-selective, implying it may bind to multiple SSTR subtypes without a strong preference for any single one. However, without quantitative data, the precise nature and extent of this non-selectivity remain to be fully elucidated.
Functional Activity at Somatostatin Receptors
The functional consequence of a ligand binding to a receptor is a critical aspect of its pharmacological profile. For somatostatin receptors, a primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Table 2: Functional Activity of this compound
| Receptor Subtype | Reported Functional Activity |
| SSTR1 | Inhibition of signaling reported[3] |
| SSTR2 | Antagonist activity reported[1] |
| SSTR3 | - |
| SSTR4 | - |
| SSTR5 | - |
| General | Non-selective antagonist[1]; agonist in some systems[1]; opioid agonist effects[2] |
This table summarizes the qualitative functional data available for this compound. Dashes indicate no specific data was found.
Experimental Protocols for Determining Receptor Selectivity
To evaluate the selectivity of a compound like this compound, two main types of experiments are crucial: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor.
1. Membrane Preparation:
-
Cells stably expressing a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand known to bind to the specific SSTR subtype (e.g., [125I]-somatostatin-14) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters (representing the bound radioligand) is measured using a gamma counter.
-
The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value, which represents the affinity of the compound for the receptor.
Functional Assays (cAMP Measurement)
These assays measure the effect of a compound on the receptor's signaling pathway.
1. Cell Culture and Treatment:
-
Cells expressing a specific SSTR subtype are seeded in multi-well plates.
-
The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
To measure antagonist activity, cells are incubated with the test compound (this compound) before being stimulated with a known SSTR agonist (e.g., somatostatin-14).
-
To measure agonist activity, cells are treated with the test compound alone.
-
Adenylyl cyclase is typically stimulated with forskolin to induce a measurable level of cAMP.
2. cAMP Measurement:
-
After incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence-based).
3. Data Analysis:
-
For antagonist activity, the ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified.
-
For agonist activity, the ability of this compound to inhibit forskolin-stimulated cAMP accumulation is measured.
Visualizing Key Pathways and Workflows
Caption: A simplified diagram of the primary signaling pathway for somatostatin receptors.
References
Head-to-Head Comparison: Cyclosomatostatin vs. Lanreotide in Somatostatin Receptor Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of somatostatin receptor (SSTR) research and therapeutic development, the synthetic analogs cyclosomatostatin and lanreotide represent two distinct pharmacological tools. While both interact with the family of five G-protein coupled somatostatin receptors (SSTR1-5), their mechanisms of action and resulting physiological effects diverge significantly. This guide provides a detailed head-to-head comparison of this compound and lanreotide, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways to inform researchers in their selection and application of these compounds.
Executive Summary
This compound is predominantly characterized as a non-selective somatostatin receptor antagonist , meaning it binds to SSTRs and blocks the effects of the endogenous ligand, somatostatin. In contrast, lanreotide is a long-acting somatostatin analog and SSTR agonist , mimicking the actions of somatostatin, with a notable preference for SSTR2 and SSTR5.[1][2][3] This fundamental difference in their mechanism of action dictates their respective applications in research and clinical settings. Lanreotide is clinically approved for the treatment of neuroendocrine tumors (NETs) and acromegaly, where its agonistic properties lead to the inhibition of hormone hypersecretion and tumor growth.[3][4][5] this compound, as an antagonist, serves primarily as a research tool to probe the physiological roles of SSTRs by blocking their activity.
Molecular Profile and Receptor Binding Affinity
The interaction of these ligands with SSTR subtypes is the cornerstone of their function. While comprehensive and directly comparable binding affinity data (Ki or IC50 values) for this compound across all SSTR subtypes is limited in publicly available literature, it is generally accepted as a non-selective antagonist. Lanreotide, conversely, has been extensively studied, demonstrating a clear preference for SSTR2 and SSTR5.
Table 1: Somatostatin Receptor Binding Affinity Profile
| Compound | SSTR1 Affinity (Ki, nM) | SSTR2 Affinity (Ki, nM) | SSTR3 Affinity (Ki, nM) | SSTR4 Affinity (Ki, nM) | SSTR5 Affinity (Ki, nM) | Primary Mechanism of Action |
| This compound | Data not widely available | Data not widely available | Data not widely available | Data not widely available | Data not widely available | Non-selective Antagonist |
| Lanreotide | >1000 | 1.2 | 14.3 | >1000 | 9.5 | Agonist (SSTR2/SSTR5 selective) |
Note: The binding affinity values for lanreotide are compiled from various sources and may vary depending on the experimental conditions. Data for this compound is not consistently reported in the form of Ki values across all receptor subtypes.
Signaling Pathways
The opposing actions of this compound and lanreotide stem from their differential effects on downstream signaling pathways upon binding to SSTRs.
Lanreotide (Agonist) Signaling: Upon binding, lanreotide activates SSTR2 and SSTR5, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1] This reduction in cAMP has widespread effects, including the inhibition of hormone secretion. Furthermore, SSTR activation by lanreotide can modulate ion channel activity, leading to cell hyperpolarization and reduced calcium influx, further contributing to the inhibition of hormone release.[1] Antiproliferative effects are mediated through the activation of phosphotyrosine phosphatases (PTPs) like SHP-1, which can dephosphorylate key signaling molecules in growth factor pathways, leading to cell cycle arrest and apoptosis.[2]
This compound (Antagonist) Signaling: As an antagonist, this compound binds to SSTRs but does not trigger the conformational change required for G-protein activation and subsequent downstream signaling. Instead, it competitively blocks the binding of endogenous somatostatin and other SSTR agonists, thereby preventing the initiation of the inhibitory signaling cascades described for lanreotide. Its use in research allows for the elucidation of the tonic or stimulated effects of endogenous somatostatin in a given biological system.
Caption: Agonist vs. Antagonist Signaling at Somatostatin Receptors.
Effects on Hormone Secretion
The opposing effects of this compound and lanreotide are clearly demonstrated in their modulation of hormone secretion.
Table 2: Comparative Effects on Key Hormones
| Compound | Effect on Growth Hormone (GH) | Effect on Insulin | Effect on Glucagon |
| This compound | Blocks somatostatin-induced inhibition, potentially increasing secretion. | Blocks somatostatin-induced inhibition, potentially increasing secretion. | Blocks somatostatin-induced inhibition, potentially increasing secretion. |
| Lanreotide | Inhibits secretion. | Inhibits secretion.[6] | Inhibits secretion.[6] |
Experimental Protocol: In Vitro Hormone Secretion Assay
A common method to assess the effects of these compounds on hormone secretion involves primary pituitary cell cultures or pancreatic islet cultures.
-
Cell Culture: Primary cells (e.g., rat pituitary cells for GH, or isolated pancreatic islets for insulin and glucagon) are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of this compound or lanreotide for a defined period (e.g., 2-4 hours). Control groups receive vehicle alone. To study antagonistic effects, cells can be co-incubated with somatostatin and this compound.
-
Sample Collection: The cell culture supernatant is collected.
-
Hormone Quantification: Hormone levels (GH, insulin, glucagon) in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
Data Analysis: The results are typically expressed as a percentage of hormone secretion relative to the control group. Dose-response curves are generated to determine IC50 (for agonists) or the extent of blockade (for antagonists).
In Vivo Effects on Tumor Growth
In preclinical animal models, lanreotide has demonstrated significant anti-tumor activity, consistent with its clinical use. Data on the in vivo effects of this compound on tumor growth is less prevalent and would be expected to show a blockade of endogenous somatostatin's potential anti-proliferative effects.
Experimental Protocol: In Vivo Xenograft Tumor Model
-
Cell Line Selection: A human neuroendocrine tumor cell line expressing SSTRs (e.g., BON-1, QGP-1) is chosen.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. Lanreotide is typically administered as a long-acting formulation (e.g., subcutaneous depot injection) at a specified dose and schedule (e.g., 120 mg/kg every 28 days).[7] this compound would be administered more frequently (e.g., daily intraperitoneal injections) due to its likely shorter half-life.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a maximum allowable size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare tumor growth inhibition between the groups.
Caption: Workflow for In Vivo Antitumor Efficacy Studies.
Conclusion
This compound and lanreotide are valuable yet fundamentally different tools for the study of the somatostatin system. Lanreotide, a potent SSTR2/SSTR5 agonist, serves as a cornerstone in the treatment of neuroendocrine tumors and acromegaly, and as a research tool to investigate the downstream effects of SSTR activation. This compound, as a non-selective antagonist, is critical for studies aiming to understand the physiological and pathophysiological roles of endogenous somatostatin by blocking its action. The choice between these two compounds is therefore entirely dependent on the experimental objective: to stimulate and mimic the effects of somatostatin (lanreotide) or to inhibit them (this compound). Further research to fully characterize the binding affinities and in vivo effects of this compound would be highly beneficial to the scientific community.
References
- 1. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. Real world use of lanreotide in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclosomatostatin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of Cyclosomatostatin, a potent somatostatin receptor antagonist used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound and its trifluoroacetate (TFA) salt are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a recommendation but a regulatory necessity.
Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C44H57N7O6 | [2][3][4] |
| Molecular Weight | 779.98 g/mol | [2] |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [5][6] |
Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment.[5] Due to its aquatic toxicity, this compound must not be disposed of down the drain or in regular solid waste. The recommended method of disposal is through an approved hazardous waste disposal facility.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be segregated as hazardous waste.
-
Label the waste container clearly as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
Ensure the container is kept securely closed except when adding waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately describing the contents of the container.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Experimental Protocols
While specific protocols for the neutralization of this compound are not publicly available, the standard and recommended "protocol" for its disposal is high-temperature incineration performed by a licensed hazardous waste management facility. This method ensures the complete destruction of the biologically active peptide.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 2. Disposal of Toxic Waste : BoatUS Foundation [boatus.org]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
Navigating the Safe Handling of Cyclosomatostatin: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Cyclosomatostatin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, your team can confidently handle this compound while minimizing risks and ensuring the integrity of your research.
This compound, a potent somatostatin receptor antagonist, requires careful handling due to its biological activity and potential hazards.[1][2][3][4] A thorough understanding and implementation of safety protocols are critical for all personnel involved in its use.
Hazard Identification and Classification
This compound TFA (Trifluoroacetate salt) is classified with the following hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[5]
-
Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[5]
These classifications necessitate stringent handling and disposal procedures to protect both laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. All personnel handling this compound must be trained in the correct PPE protocols.[6]
| Activity | Required Personal Protective Equipment (PPE) |
| Routine Handling (weighing, dissolution) | - Chemical safety goggles with side shields- Nitrile gloves- Laboratory coat |
| Handling Powders | - Chemical safety goggles with side shields- Nitrile gloves- Laboratory coat- Fume hood to control aerosolization |
| Spill Cleanup | - Chemical safety goggles- Double-gloving with nitrile gloves- Chemical-resistant lab coat or apron- Shoe covers (for large spills) |
Note: Always inspect PPE for integrity before use and dispose of contaminated single-use items as chemical waste.
Operational Workflow for Safe Handling
A structured workflow is essential to minimize the risk of exposure and cross-contamination. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
Weighing and Reconstitution of Lyophilized Powder
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.[6] Assemble all necessary equipment, including an analytical balance, spatulas, weighing paper, and appropriate vials.
-
Personal Protective Equipment: Don a lab coat, nitrile gloves, and chemical safety goggles.
-
Weighing: Tare the analytical balance with the receiving vial. Carefully transfer the desired amount of this compound powder to the vial using a clean spatula. Minimize the creation of dust.
-
Reconstitution: Add the appropriate solvent (e.g., DMSO, sterile bacteriostatic water) to the vial.[7] Swirl gently to dissolve; avoid shaking to prevent aerosolization.[8]
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Decontaminate the balance and surrounding surfaces. Dispose of any contaminated weighing paper and gloves as chemical waste.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years[7] |
| In Solvent | -80°C | Up to 1 year[7] |
Note: Avoid repeated freeze-thaw cycles by preparing aliquots of the reconstituted solution.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: Emergency response plan for spills and personal exposure.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Segregation and Disposal Pathway
-
Solid Waste: Contaminated items such as gloves, weighing paper, and plasticware should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.[6]
-
Sharps Waste: Needles and syringes used for administration must be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste containers must be collected by the institution's environmental health and safety department for proper disposal.
By implementing these comprehensive safety and handling protocols, research institutions can ensure the well-being of their personnel and the integrity of their scientific endeavors when working with this compound.
References
- 1. This compound|CAS 84211-54-1|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound peptide [novoprolabs.com]
- 5. This compound TFA|MSDS [dcchemicals.com]
- 6. biovera.com.au [biovera.com.au]
- 7. This compound Acetate | Somatostatin | TargetMol [targetmol.com]
- 8. realpeptides.co [realpeptides.co]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
